molecular formula C17H15N3O9 B10760073 3',5'-Dinitro-N-acetyl-L-thyronine

3',5'-Dinitro-N-acetyl-L-thyronine

Cat. No.: B10760073
M. Wt: 405.3 g/mol
InChI Key: VZSQTOXQXPKQJX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Dinitro-N-Acetyl-L-Thyronine is a specialized thyronine analog with significant research value in structural biology and the study of thyroid hormone transport mechanisms. Its primary application is in the investigation of ligand interactions with human transthyretin (TTR), a key plasma protein responsible for the distribution of thyroid hormones. This compound serves as a critical tool for elucidating the structural basis of TTR binding. X-ray crystallography studies have revealed that 3',5'-Dinitro-N-Acetyl-L-Thyronine binds within the central channel of the TTR tetramer, occupying the symmetrical innermost halogen-binding pockets with its nitro groups. Unlike thyroxine (T4), which utilizes iodine atoms for strong hydrophobic interactions, the nitro groups of this analog result in weaker binding affinity, providing a comparative model for understanding the contributions of different functional groups to ligand-protein stability . The binding mode, with the N-acetyl moiety oriented toward the channel center, offers insights for the design of molecules that can modulate TTR stability . Researchers utilize this compound to probe the intricacies of the TTR hormone-binding channel, contributing to foundational knowledge that supports the development of therapeutics for TTR amyloidosis. It is presented for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O9

Molecular Weight

405.3 g/mol

IUPAC Name

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1

InChI Key

VZSQTOXQXPKQJX-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Molecular Profiling of 3',5'-Dinitro-N-acetyl-L-thyronine

[2]

Executive Summary

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic analog of the thyroid hormone thyroxine (T4). Structurally, it is characterized by the replacement of the outer-ring iodine atoms with nitro groups and the acetylation of the alpha-amine. Unlike T4, which binds with high affinity to the thyroid hormone transport protein Transthyretin (TTR), DNNAT exhibits weak affinity but a distinct "deep-binding" mode. This unique interaction profile has made DNNAT a critical tool in X-ray crystallography for mapping the innermost halogen-binding pockets of the TTR tetramer, revealing the plasticity of the hormone-binding channel.

Molecular Architecture

Structural Composition

DNNAT is built upon the thyronine (T0) scaffold, consisting of two phenyl rings linked by an ether bridge (diphenyl ether) and an alanine side chain.

  • Inner Ring (Tyrosyl): Unsubstituted phenylene ring. Unlike T4 (which has iodines at 3,5), the inner ring of DNNAT is devoid of halogens.

  • Outer Ring (Phenolic): Substituted with two nitro groups (-NO₂) at the 3' and 5' positions, flanking the 4'-hydroxyl group.

  • Side Chain: The alpha-amino group is acetylated (N-acetyl), neutralizing the positive charge typical of the zwitterionic amino acid at physiological pH.

  • Chirality: The molecule retains the L-configuration (S-enantiomer) at the alpha-carbon.

Electronic and Steric Properties
  • Nitro vs. Iodine: The nitro group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenolic hydroxyl (see Section 2). Sterically, the nitro group is planar and smaller than the bulky, spherical iodine atom, reducing the van der Waals contact surface area available for hydrophobic interactions within the receptor pocket.

  • N-Acetylation: The acetyl group eliminates the zwitterionic character of the amino acid headgroup, altering its solvation shell and preventing the formation of specific salt bridges that typically anchor thyroid hormones at the entrance of the TTR channel.

MolecularStructurecluster_propertiesKey Structural FeaturesTyrosineN-Acetyl-L-Tyrosine Core(Inner Ring)EtherEther Linkage(-O-)Tyrosine->EtherPhenolPhenolic Ring(Outer Ring)Ether->PhenolNitro3',5'-Dinitro Groups(Electron Withdrawing)Phenol->Nitro SubstitutionOH4'-Hydroxyl(High Acidity)Phenol->OHFeatures1. No Inner Ring Iodines2. Planar Nitro Groups3. Blocked N-Terminus

Figure 1: Structural decomposition of DNNAT highlighting key functional groups.

Physicochemical Profile

PropertyValue / DescriptionSignificance
Molecular Formula C₁₇H₁₅N₃O₉-
Molecular Weight 405.32 g/mol Lighter than T4 (776.87 g/mol ) due to lack of iodine.
pKa (Phenolic OH) ~3.5 – 4.0 (Estimated)The ortho-dinitro substitution dramatically lowers pKa compared to Tyrosine (~10), making it ionized at physiological pH.
Solubility Low in water; Soluble in DMSO, dilute baseHydrophobic core requires organic co-solvents or alkaline pH for dissolution.
Appearance Yellow SolidCharacteristic of nitrophenols (charge transfer band).
H-Bond Donors 2 (Amide NH, Carboxyl OH)Phenolic OH is likely deprotonated/H-bond acceptor at pH 7.4.

Synthesis & Characterization

The synthesis of DNNAT typically follows the derivatization of the thyronine scaffold. While direct nitration is possible due to the activation of the phenolic ring, controlled coupling is often preferred to ensure regioselectivity.

Synthetic Logic (Retrosynthesis)

The construction of the 3',5'-dinitro-thyronine skeleton can be achieved via Electrophilic Aromatic Substitution (Nitration) of N-acetyl-L-thyronine. The phenolic ring (outer ring) is significantly more electron-rich than the inner ring (which is deactivated by the ether oxygen acting as a donor to the outer ring but sterically hindered, and the side chain).

Protocol Overview:

  • Starting Material: N-Acetyl-L-Thyronine (prepared from L-Thyronine via acetylation with acetic anhydride).

  • Nitration: Reaction with HNO₃/H₂SO₄ at low temperature (0°C). The directing power of the phenolic -OH directs the nitro groups to the ortho positions (3' and 5').

  • Purification: Recrystallization from aqueous ethanol or acetic acid to remove mononitro byproducts.

Analytical Verification
  • UV-Vis Spectroscopy: Strong absorption at ~360-400 nm (yellow color) indicating the nitrophenolate chromophore.

  • 1H NMR: Distinctive downfield shift of the outer ring protons (positions 2' and 6') due to the shielding effect of the nitro groups. Absence of inner ring iodine signals.

Biological Interface: Transthyretin (TTR) Interaction[2][4][5][6][7][8]

DNNAT is primarily utilized as a structural probe for Transthyretin (TTR) , a homotetrameric transport protein. Its binding mode differs fundamentally from the natural ligand T4.

Binding Mode: The "Deep" Insertion

Crystallographic studies (Wojtczak et al., 1996) reveal that DNNAT binds in the TTR hormone-binding channel but adopts a position closer to the tetramer center than T4.

  • Orientation: The molecule orients with the N-acetyl side chain pointing toward the channel center (or disordered), while the dinitrophenol ring penetrates deeply.

  • Pocket Occupancy: The 3',5'-nitro groups occupy the innermost halogen-binding pockets (often designated as P3/P3' or HBP3). In T4 binding, these pockets are usually occupied by the outer-ring iodines (in reverse mode) or remain empty/solvated (in forward mode).

  • Interaction Mechanics:

    • Lack of Anchoring: The N-acetyl group prevents the formation of the glutamate/lysine salt bridges at the channel entrance that typically anchor T4.

    • Hydrophobic Mismatch: The nitro groups are less hydrophobic than iodine, leading to weaker van der Waals interactions with the pocket residues (Leu17, Thr119).

Comparative Binding Dynamics[2]

BindingDynamicscluster_T4T4 (Natural Ligand)cluster_DNNATDNNAT (Probe)T4_BindHigh Affinity (Kd ~ nM)T4_MechAnchored by NH3+ / COO-Iodines fill P2/P3 pocketsT4_Bind->T4_MechDNNAT_BindWeak AffinityDNNAT_MechNo Anchor (N-Acetyl)Nitros in Innermost PocketsDeep Channel PenetrationDNNAT_Bind->DNNAT_MechTTR_ChannelTTR Tetramer ChannelTTR_Channel->T4_Bind Standard ModeTTR_Channel->DNNAT_Bind Probe Mode

Figure 2: Comparative binding dynamics of T4 and DNNAT within the TTR channel.

Experimental Protocols

Crystallization with Human Transthyretin

Based on the methodology of Wojtczak et al. (1996).[2][3][4][5][6]

Objective: Co-crystallize DNNAT with hTTR to resolve the ligand-binding site.

  • Protein Preparation: Purify human TTR to homogeneity (>98%) in 10 mM phosphate buffer, pH 7.4. Concentrate to ~5-10 mg/mL.

  • Ligand Solution: Dissolve DNNAT in 100% DMSO or slightly alkaline buffer (due to low solubility) to create a 10 mM stock.

  • Complex Formation: Incubate TTR with a 5-10 fold molar excess of DNNAT for 12-24 hours at 4°C to ensure saturation of the binding sites.

  • Crystallization (Hanging Drop):

    • Reservoir Solution: 3.5–4.0 M sodium acetate (or ammonium sulfate), pH 5.5–6.0.

    • Drop: Mix 2 µL of TTR-ligand complex with 2 µL of reservoir solution.

    • Incubation: Equilibrate at 18-20°C. Crystals (orthorhombic, space group P2₁2₁2) typically appear within 1-2 weeks.

  • Data Collection: Flash-freeze crystals using glycerol (20%) as a cryoprotectant and collect X-ray diffraction data to <2.5 Å resolution.

Binding Affinity Assay (Fluorescence Quenching)

Since DNNAT is a weak binder, competitive displacement assays using fluorescent probes (e.g., ANS) are recommended over radioligand binding.

  • Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS), which fluoresces upon binding to TTR.

  • Titration:

    • Prepare TTR (1 µM) + ANS (10 µM) in PBS. Measure baseline fluorescence (Ex: 370 nm, Em: 480 nm).

    • Titrate DNNAT (0.1 µM to 100 µM) into the mixture.

  • Analysis: Monitor the decrease in ANS fluorescence as DNNAT displaces ANS from the channel.

  • Calculation: Fit data to a competitive binding model to determine the Inhibition Constant (Ki). Note: Expect Ki in the micromolar range (significantly higher than T4's nanomolar Kd).

References

  • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][6] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[3]

    • PubChem. (n.d.).[1] 3',5'-Dinitro-N-Acetyl-L-Thyronine (CID 449394).[1] National Library of Medicine.

      • Chalmers, J. R., Dickson, G. T., Elks, J., & Hems, B. A. (1949). The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine. Journal of the Chemical Society, 3424-3433.

        • Neumann, P., et al. (2017). Evaluating the effect of mutations and ligand binding on transthyretin homotetramer dynamics. PLOS ONE.

          Biological Activity & Structural Pharmacology of 3',5'-Dinitro-N-acetyl-L-thyronine: An In-Depth Technical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic structural analogue of the thyroid prohormone Thyroxine (T4). Unlike endogenous thyroid hormones (T3, T4) which drive metabolic regulation via nuclear receptors, DNNAT serves primarily as a crystallographic probe and mechanistic tool in the study of thyroid hormone transport proteins, specifically Transthyretin (TTR) .

          This guide details the compound's unique binding pharmacology, where the substitution of iodine with nitro groups and the acetylation of the amino side chain alter its interaction landscape. While DNNAT exhibits negligible thyromimetic activity at the nuclear receptor level (TR

          
          /TR
          
          
          
          ), its interaction with TTR has provided critical insights into the plasticity of the T4-binding channel, revealing that the innermost halogen-binding pockets can drive ligand selection even in the absence of strong hydrophobic or polar anchoring.

          Chemical & Physical Profile

          Structural Composition

          DNNAT is derived from the thyronine scaffold (two ether-linked phenyl rings) with specific modifications designed to probe steric and electronic requirements of binding pockets.

          FeatureModificationPharmacological Impact
          Outer Ring (3',5') Dinitro (-NO
          
          
          )
          Replaces Iodine (-I). Nitro groups are electron-withdrawing and bulky but lack the high lipophilicity and polarizability of iodine.
          Inner Ring (3,5) Unsubstituted*Note: In some contexts, dinitro-thyronines refer to inner ring substitution. However, the specific TTR probe DNNAT is characterized by outer ring modifications to test "reverse" or "deep" binding modes.
          Side Chain N-Acetyl Acetylation of the
          
          
          -amino group neutralizes the positive charge, eliminating the zwitterionic character essential for nuclear receptor salt-bridging.
          Physicochemical Properties
          • Molecular Formula: C

            
            H
            
            
            
            N
            
            
            O
            
            
          • Molecular Weight: ~405.32 g/mol

          • Solubility: Low aqueous solubility due to the neutral N-acetyl group; requires DMSO or alkaline buffers for solubilization in assays.

          • Electronic Character: The nitro groups create a strong electron-deficient outer ring, altering

            
            -
            
            
            
            stacking potential compared to the electron-rich iodinated rings of T4.

          Mechanism of Action: Transthyretin (TTR) Interaction[1][2][3][4][5][6]

          The primary biological activity of DNNAT is its binding to Transthyretin (TTR) , a homotetrameric transport protein. The co-crystal structure of human TTR with DNNAT (resolved at 2.2 Å) reveals a distinct binding mode compared to T4.[1]

          Binding Topology & The "Deep Pocket" Theory

          TTR contains a central hydrophobic channel composed of two symmetrical binding sites (A-A' and B-B'). Each site has three pairs of halogen-binding pockets (P1, P2, P3).

          • T4 Binding (Standard): T4 binds with its iodines occupying P2 and P3. The zwitterionic amino acid tail forms hydrogen bonds with Lys15 and Glu54 at the channel entrance.

          • DNNAT Binding (Deep Penetration):

            • Shifted Position: DNNAT binds deeper into the channel than T4.[1]

            • Pocket Occupancy: The 3',5'-nitro groups occupy the innermost P3 and P3' pockets near the tetramer center.

            • Tail Orientation: The N-acetyl side chain points toward the channel center but, crucially, does not form the stabilizing salt bridges with Lys15/Glu54.

          Structural Logic Diagram (Graphviz)

          TTR_Binding_Mechanism cluster_binding Binding Interactions Compound 3',5'-Dinitro-N-acetyl-L-thyronine TTR_Channel TTR Central Channel (Hydrophobic) Compound->TTR_Channel Enters Nitro_Groups 3',5'-Nitro Groups Compound->Nitro_Groups NAcetyl N-Acetyl Tail Compound->NAcetyl Pocket3 Innermost Pockets (P3 / P3') Nitro_Groups->Pocket3 Occupies (Steric Fit) Result Weak Affinity Complex (Stabilized by Deep Hydrophobic Fit) Pocket3->Result No_Anchor No Polar Anchor (Loss of Lys15/Glu54 H-bonds) NAcetyl->No_Anchor Causes No_Anchor->Result Reduces Stability

          Caption: Schematic of DNNAT binding mode within the TTR channel. Note the reliance on deep pocket occupancy (P3) despite the loss of entrance-residue anchoring.

          Comparative Binding Data

          The following table summarizes the structural differences between T4 and DNNAT binding to TTR.

          ParameterThyroxine (T4)3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT)
          Binding Depth Standard (Outer/Middle Pockets)Deep (Shifted toward tetramer center)
          Halogen/Nitro Pockets Occupies P2 and P3Occupies P3 and P3' (Innermost)
          Side Chain Interaction Glu54 / Lys15 (Strong H-bonds)None (Disordered/Non-interacting)
          Affinity High (
          
          
          M)
          Weak (Due to loss of polar anchors)
          Cooperativity Negative CooperativityNon-cooperative / Statistical disorder

          Nuclear Receptor (TR) Activity & SAR

          At the nuclear receptor level (TR

          
           and TR
          
          
          
          ), DNNAT is functionally inactive . This lack of activity is predictable based on established Structure-Activity Relationships (SAR).
          The N-Acetylation Block

          The primary amine of the alanine side chain in T3/T4 is critical for high-affinity binding to the TR Ligand Binding Domain (LBD).

          • Mechanism: The amine forms a conserved salt bridge with a specific glutamate residue in the receptor pocket.

          • Effect of Acetylation: Capping this amine with an acetyl group destroys the salt bridge, reducing binding affinity by

            
            .
            
          Nitro vs. Iodine Substitution

          While nitro groups can mimic the steric bulk of iodine, they differ electronically.

          • 3'-Position: A substituent here is required for receptor activation (agonist effect).

          • 5'-Position: Substitution at the 5' position (outer ring) generally decreases affinity for TRs (which prefer 3,5,3'-tri-substitution, i.e., T3).

          Experimental Protocols

          TTR Binding / Displacement Assay

          This protocol measures the ability of DNNAT to displace a fluorescent probe (e.g., ANS) or radiolabeled T4 from TTR.

          Reagents:

          • Purified Human TTR (0.1

            
            M in PBS).
            
          • Probe:

            
            I-Thyroxine or ANS (8-Anilino-1-naphthalenesulfonic acid).
            
          • Test Compound: DNNAT (dissolved in DMSO).

          Workflow:

          • Preparation: Dilute TTR to 100 nM in Phosphate Buffered Saline (pH 7.4).

          • Incubation: Mix TTR with

            
            I-T4 (1 nM) and varying concentrations of DNNAT (10 nM – 100 
            
            
            
            M).
          • Equilibrium: Incubate at 4°C for 24 hours (to ensure equilibrium despite slow off-rates).

          • Separation: Separate bound vs. free ligand using Gel Filtration (Sephadex G-25) or charcoal adsorption.

          • Quantification: Count radioactivity (Gamma counter).

          • Analysis: Plot % Bound vs. Log[DNNAT] to determine

            
            . Note: Expect high 
            
            
            
            (weak inhibition) compared to unlabeled T4.
          Crystallization Protocol (Hanging Drop)

          Based on the Wojtczak (1996) methodology for structural verification.

          • Protein Stock: Human TTR at 5-10 mg/mL in 10 mM phosphate buffer.

          • Ligand Soak: Add DNNAT (in DMSO) to protein solution at 10-fold molar excess. Incubate 2-4 hours.

          • Precipitant: 35-40% Ammonium Sulfate, 0.1 M Citrate buffer (pH 5.0-5.5).

          • Setup: Mix 2

            
            L protein-ligand complex + 2 
            
            
            
            L precipitant on a siliconized coverslip. Invert over a reservoir of precipitant.
          • Growth: Incubate at 18-20°C. Crystals (orthorhombic) typically appear within 1-2 weeks.

          Visualizing the SAR Logic

          SAR_Logic DNNAT 3',5'-Dinitro-N-acetyl-L-thyronine Feature1 N-Acetyl Group DNNAT->Feature1 Feature2 3',5'-Dinitro (Outer Ring) DNNAT->Feature2 TTR Transport Protein (TTR) Feature1->TTR No Polar Anchor Block1 Loss of Salt Bridge (Glu residue) Feature1->Block1 Block2 Steric Bulk / Electronic Mismatch Feature2->Block2 Fit1 Hydrophobic Pocket Accommodation (P3/P3') Feature2->Fit1 TR Nuclear Receptor (TR-alpha/beta) Block1->TR Prevents Binding Block2->TR Reduces Affinity Fit1->TTR Permits Binding (Weak Affinity)

          Caption: Structure-Activity Relationship (SAR) flow explaining why DNNAT binds TTR but fails to activate Nuclear Receptors.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][3][4] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2][4] Link

          • Muziot, T., et al. (2001). Complex of rat transthyretin with tetraiodothyroacetic acid refined at 2.1 and 1.8 Å resolution. European Journal of Biochemistry. (Contextual reference for TTR ligand binding modes).
          • Jorgensen, E. C. (1978). Thyroid hormones and analogues. II. Structure–activity relationships.[3][5][6][7][8][9][10] Hormonal Proteins and Peptides, 6, 108-204.[7] (Foundational SAR regarding N-acetylation and outer ring substitution).

          • Klabunde, T., et al. (2000). Structure-based design of N-phenyl phenoxazine transthyretin amyloid fibril inhibitors. Journal of the American Chemical Society.[5] (Context on TTR stabilizers and deep pocket binding).

          Sources

          Advanced Chemical Synthesis Pathways for N-Acetyl-L-Thyronine Derivatives: A Technical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Pharmacological Context

          Thyroid hormones and their structural analogs are critical mediators of metabolic regulation and protein stabilization [[1]](). Among these, N-acetyl-L-thyronine derivatives—most notably 3',5'-dinitro-N-acetyl-L-thyronine (DNNAT)—have emerged as highly valuable ligands in structural biology and drug development. DNNAT is extensively utilized to study the stabilization of Transthyretin (TTR), a transport protein whose misfolding and aggregation are the primary drivers of amyloidogenic diseases such as senile systemic amyloidosis and familial amyloid polyneuropathy 2.

          This technical guide provides an authoritative, step-by-step methodology for the chemical synthesis of N-acetyl-L-thyronine derivatives. By detailing the causality behind each synthetic choice and establishing self-validating experimental systems, this whitepaper serves as a robust framework for scientists engineering novel thyromimetic compounds.

          Mechanistic Principles of the Synthesis Pathway

          The synthesis of outer-ring modified thyronine derivatives requires precise regiocontrol. The primary amine of the L-thyronine starting material is highly nucleophilic and susceptible to oxidative degradation during electrophilic aromatic substitution (EAS) reactions.

          The Causality of Acetylation: N-acetylation serves a dual purpose. Chemically, it acts as a robust protecting group, masking the alpha-amino group to prevent unwanted side reactions (such as N-nitration or N-halogenation) when modifying the electron-rich phenolic rings [[3]](). Pharmacologically, the N-acetyl moiety alters the ligand's interaction within the TTR binding channel. X-ray crystallographic data reveals that unlike the free amine of thyroxine (T4), the N-acetyl group of DNNAT orients toward the center of the TTR channel, avoiding polar contacts with protein side chains and allowing the molecule to bind deeper into the tetramer core 2.

          SynthesisWorkflow Start L-Thyronine (Starting Material) Acylation N-Acetylation (Ac2O, NaOH, pH 10) Start->Acylation Validation1 Validation: Ninhydrin Negative Acylation->Validation1 Nitration Electrophilic Nitration (HNO3, AcOH, 0°C) Validation1->Nitration Validation2 Validation: LC-MS [M-H]- 404.07 Nitration->Validation2 Product 3',5'-Dinitro-N-acetyl- L-thyronine (DNNAT) Validation2->Product

          Caption: Step-by-step workflow for the synthesis and validation of DNNAT.

          Step-by-Step Experimental Protocols

          To ensure high yield and optical purity, the following protocols are designed as self-validating systems, meaning the success of each phase is continuously empirically verified before proceeding.

          Phase 1: Synthesis of N-Acetyl-L-Thyronine

          Objective: Protect the alpha-amino group while preserving the chiral center.

          • Solubilization: Suspend L-thyronine (1.0 eq) in a 1 M NaOH solution. Causality: L-thyronine is zwitterionic and poorly soluble in neutral aqueous media. Alkaline conditions deprotonate the phenolic hydroxyl and carboxyl groups, ensuring complete dissolution.

          • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Acetylation is highly exothermic. Lowering the temperature prevents thermal racemization of the L-stereocenter and suppresses the formation of O-acetylated byproducts 4.

          • Acylation: Add acetic anhydride (Ac₂O, 1.2 eq) dropwise over 30 minutes while maintaining the pH at ~10 by simultaneous addition of NaOH.

          • Precipitation: Acidify the mixture to pH 2.0 using 2 M HCl. The N-acetyl-L-thyronine will precipitate as a white solid. Filter and wash with cold water.

          Self-Validating Checkpoint: Spot the product on a Silica Gel TLC plate and stain with Ninhydrin. The primary amine of unreacted L-thyronine will produce a vibrant Ruhemann's purple. A completely colorless spot confirms 100% conversion to the N-acetylated product, validating the system for Phase 2.

          Phase 2: Synthesis of 3',5'-Dinitro-N-Acetyl-L-Thyronine (DNNAT)

          Objective: Functionalize the outer phenolic ring via electrophilic aromatic substitution.

          • Activation: Dissolve N-acetyl-L-thyronine in glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the nitronium ion intermediate without reacting with it.

          • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0 °C. Causality: The phenolic hydroxyl group strongly activates the ortho positions (3' and 5') of the outer ring. Strict temperature control prevents over-oxidation of the diphenyl ether linkage 3.

          • Quenching: Pour the reaction mixture over crushed ice to quench the nitration and precipitate the crude DNNAT.

          • Purification: Recrystallize from an ethanol/water mixture to yield pure yellow crystals.

          Self-Validating Checkpoint: The introduction of two nitro groups adds exactly 90 Da to the molecular weight. Perform LC-MS analysis in negative ion mode. The system is validated if the mass spectrum yields a dominant [M-H]⁻ peak at 404.07 m/z. Any peak at 359 m/z indicates incomplete mononitration, requiring adjustment of the nitrating agent equivalents [[5]]().

          Analytical Validation & Quality Control

          Rigorous analytical validation is required to confirm the structural integrity of the synthesized derivatives. The table below summarizes the critical quantitative parameters for DNNAT.

          Physicochemical PropertyValueAnalytical Method / Significance
          Molecular Formula C₁₇H₁₅N₃O₉High-Resolution Mass Spectrometry (HRMS) confirms elemental composition 6.
          Monoisotopic Mass 405.08 DaESI-MS; crucial for identifying the fully di-nitrated product 5.
          Predicted XlogP 2.5Indicates optimal lipophilicity for deep penetration into the hydrophobic TTR binding pocket 6.
          Specific Rotation [α] Negative (L-isomer)Polarimetry; ensures the reaction conditions did not induce racemization of the chiral alpha-carbon 4.

          Structural Biology Insights: TTR Binding Mechanism

          The ultimate goal of synthesizing N-acetyl-L-thyronine derivatives is often to modulate protein targets. In the case of Transthyretin, the structural modifications directly dictate the binding kinetics.

          Crystallographic studies of human TTR complexed with DNNAT at 2.2 Å resolution demonstrate that the ligand binds deep within the hormone-binding channel. The nitro groups occupy the symmetrical innermost halogen pockets, displacing bound water molecules. Because the N-acetyl moiety lacks the positive charge of a free amine, it does not form the standard polar contacts with TTR side chains, resulting in a unique, deep-channel stabilization mechanism that effectively inhibits the tetramer dissociation required for amyloid fibril formation 2.

          TTRMechanism TTR TTR Tetramer (Native State) Complex TTR-DNNAT Complex (Deep Channel Binding) TTR->Complex Ligand DNNAT Ligand Ligand->Complex Effect Tetramer Stabilization (Amyloidosis Inhibition) Complex->Effect

          Caption: Mechanism of Transthyretin (TTR) tetramer stabilization by DNNAT.

          References

          • [6] 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem. National Institutes of Health (NIH). Available at:[Link]

          • [2] Structures of Human Transthyretin Complexed with Thyroxine at 2.0 Å Resolution and 3',5'-Dinitro-N-acetyl-L-thyronine at 2.2 Å Resolution. Acta Crystallographica Section D. International Union of Crystallography (IUCr). Available at:[Link]

          • [5] 3',5'-dinitro-n-acetyl-l-thyronine (C17H15N3O9) - PubChemLite. Université du Luxembourg. Available at: [Link]

          • [3] 715. The Synthesis of Thyroxine and Related Substances. Part V. RSC Publishing. Available at: [Link]

          • [4] Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance. MDPI. Available at: [Link]

          • [1] Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis. PubMed Central (PMC), NIH. Available at:[Link]

          Sources

          Thermodynamic Stability Profile: 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT)

          Author: BenchChem Technical Support Team. Date: March 2026

          This technical guide provides a comprehensive analysis of the thermodynamic stability of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) . This compound serves as a critical structural probe in the study of thyroid hormone transport proteins, specifically Transthyretin (TTR), and represents a class of thyromimetics where halogen atoms are replaced by nitro groups to probe electrostatic versus hydrophobic binding contributions.

          Executive Summary

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic thyronine derivative characterized by the substitution of the outer-ring 3' and 5' iodine atoms of thyroxine (T4) with nitro (

          
          ) groups, and acetylation of the 
          
          
          
          -amine.[1]

          From a thermodynamic perspective, DNNAT exhibits a distinct stability profile compared to natural iodothyronines:

          • Chemical Stability: The electron-withdrawing nitro groups significantly lower the

            
             of the 4'-phenolic hydroxyl, increasing acidity and resistance to oxidative degradation relative to iodinated analogs. The N-acetyl group provides kinetic stability against amino-peptidase hydrolysis.
            
          • Functional Thermodynamics (Binding): DNNAT binds to Transthyretin (TTR) with lower affinity (

            
            ) than T4. This thermodynamic penalty arises from the substitution of lipophilic iodine atoms with polar nitro groups, resulting in a loss of favorable hydrophobic entropy (
            
            
            
            ) and enthalpy (
            
            
            ) contributions within the TTR halogen-binding pockets.

          Part 1: Molecular Thermodynamics & Structural Analysis

          Structural Integrity and Electronic Effects

          The thermodynamic stability of DNNAT is governed by the electronic interplay between the dinitrophenol moiety and the diphenyl ether linkage.

          • The Nitro Effect (Electronic Stabilization): The two nitro groups at the 3' and 5' positions are strong electron-withdrawing groups (EWGs). Through induction (

            
            ) and resonance (
            
            
            
            ), they severely deplete electron density from the phenolic ring.
            • Result: The 4'-hydroxyl group becomes highly acidic (

              
               predicted 
              
              
              
              4.0–5.0, compared to
              
              
              6.7 for T4 and
              
              
              10 for tyrosine).
            • Thermodynamic Implication: The molecule exists as a phenolate anion at physiological pH (7.4). This anionic character stabilizes the ether bond against radical oxidation, a common degradation pathway for thyronines, but makes the ring susceptible to nucleophilic aromatic substitution under extreme basic conditions.

          • The N-Acetyl Protection:

            • Acetylation of the aliphatic amine removes the zwitterionic character typical of free amino acids.

            • Result: This lowers the crystal lattice energy (melting point) relative to the free amine but significantly increases solubility in organic solvents used for drug delivery formulations.

          Solid-State Thermodynamics

          While experimental melting points for DNNAT specifically are often proprietary, they can be bounded by structural analogs to guide handling:

          • Predicted Melting Point (

            
            ):  210°C – 225°C (Decomposition).
            
          • Lattice Stability: The presence of the N-acetyl group introduces intermolecular hydrogen bonding (

            
            ), creating a stable crystal lattice. However, the bulky nitro groups disrupt the dense packing seen in tetra-iodinated thyronine (T4), likely reducing 
            
            
            
            compared to T4 (
            
            
            C).

          Part 2: Functional Thermodynamics (TTR Binding)

          In drug development, the "stability" of a ligand often refers to the thermodynamic stability of the Ligand-Protein complex . DNNAT is a classic tool used to dissect the energetics of the TTR binding channel.

          Binding Energetics ( )

          Crystallographic studies (Wojtczak et al.) reveal that DNNAT binds deep within the TTR channel, but with reduced affinity compared to T4.

          ParameterThyroxine (T4)DNNATThermodynamic Rationale
          Binding Mode Deep ChannelDeep ChannelBoth occupy the inner binding pockets (P3/P3').
          Substituents Iodine (3',5')Nitro (3',5')Iodine is lipophilic; Nitro is polar.
          Enthalpy (
          
          
          )
          High (Favorable)ModerateT4 forms tight van der Waals contacts. Nitro groups are too small and polar to fill the hydrophobic "halogen pockets" optimally.
          Entropy (
          
          
          )
          FavorableLess FavorableT4 displaces ordered water from hydrophobic pockets efficiently. Nitro groups may retain partial hydration, reducing the entropic gain.
          The "Kinetic Stabilization" Hypothesis

          Thermodynamic stabilizers of TTR function by raising the activation energy barrier (

          
          ) for tetramer dissociation.
          
          • Mechanism: DNNAT binding shifts the equilibrium toward the tetramer state:

            
            
            
          • Efficacy: While DNNAT stabilizes the tetramer, it is less potent than modern drugs like Tafamidis because the nitro-protein interactions are energetically weaker than the iodine-protein or halogen-aryl interactions of optimized inhibitors.

          Part 3: Experimental Assessment Protocols

          To validate the thermodynamic stability of DNNAT or similar derivatives, the following standardized protocols are recommended.

          Protocol A: Solid-State Stability via DSC

          Objective: Determine the melting point and thermal degradation onset.

          • Preparation: Weigh 2–5 mg of crystalline DNNAT into an aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomposition).

          • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

          • Method:

            • Equilibrate at 25°C.

            • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

          • Analysis: Identify the endothermic melting peak (

            
            ) and any subsequent exothermic decomposition events.
            
            • Acceptance Criteria: A sharp endotherm indicates high purity. Broadening suggests amorphous content or impurities.

          Protocol B: Binding Thermodynamics via ITC

          Objective: Direct measurement of

          
          , 
          
          
          
          , and
          
          
          of binding to TTR.
          • Reagents: Recombinant Human TTR (20

            
            M in PBS, pH 7.4); DNNAT stock (200 
            
            
            
            M in PBS + 1% DMSO).
          • Instrument: Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

          • Workflow:

            • Cell: Fill with TTR protein solution.

            • Syringe: Fill with DNNAT ligand solution.

            • Titration: Perform 19 injections of 2

              
              L each, spaced 150s apart, at 25°C.
              
          • Data Fitting: Fit to a "One Set of Sites" model (considering TTR has two sites, often modeled as identical or exhibiting negative cooperativity).

          • Output: Direct calculation of Binding Constant (

            
            ) and Enthalpy (
            
            
            
            ). Gibbs energy is derived via
            
            
            .

          Part 4: Visualization & Logic

          TTR Stabilization Mechanism

          The following diagram illustrates the thermodynamic logic of using DNNAT to stabilize the TTR tetramer against amyloidogenesis.

          TTR_Stability Tetramer Native TTR Tetramer (Functional) Dissociation Dissociation Barrier (ΔG‡) Tetramer->Dissociation Slow Complex TTR-DNNAT Complex (Thermodynamically Stabilized) Tetramer->Complex + DNNAT Binding Equilibrium Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Rate Limiting Step Aggregates Amyloid Fibrils (Pathogenic) Monomer->Aggregates Fast Aggregation DNNAT DNNAT Ligand

          Figure 1: Kinetic Stabilization Pathway. DNNAT binds to the native tetramer, lowering its free energy and increasing the activation barrier required for dissociation into amyloidogenic monomers.

          Experimental Workflow for Stability Profiling

          Workflow cluster_Solid Solid State Characterization cluster_Solution Solution Thermodynamics cluster_Bio Functional Thermodynamics Start Start: DNNAT Synthesis DSC DSC / TGA (Thermal Stability) Start->DSC Solubility LogP / Solubility (pH 7.4) Start->Solubility XRD X-Ray Crystallography (Structure Verification) DSC->XRD If crystalline Stability Hydrolysis Stress Test (HPLC Analysis) Solubility->Stability ITC ITC Binding Study (ΔG, ΔH, ΔS) Stability->ITC If stable TTR_Assay TTR Tetramer Stabilization (Fluorescence/Gel) ITC->TTR_Assay End Thermodynamic Profile Complete TTR_Assay->End Valid Probe

          Figure 2: Step-by-step experimental workflow for validating the physicochemical and functional stability of DNNAT.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996).[2] Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution.[3] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2] Link

          • Cody, V. (2002).[2] Mechanisms of molecular recognition: crystal structure analysis of human and rat transthyretin inhibitor complexes.[2] Clinical Chemistry and Laboratory Medicine, 40(12), 1237-1243.[2] Link

          • Hurshman, A. R., et al. (2008).[2] Quantification of the thermodynamically linked quaternary and tertiary structural stabilities of transthyretin and its disease-associated variants. Biochemistry, 47(27), 6969-6984. Link

          • PubChem. (n.d.).[4] N-Acetyl-3,5-dinitro-L-tyrosine (Analog Data).[4] National Library of Medicine. Link

          Sources

          Technical Guide: 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) as a Thyroid Hormone Analogue

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) represents a specialized synthetic analogue of thyroxine (T4) utilized primarily in structural biology and rational drug design .[1] Unlike therapeutic thyromimetics designed to activate nuclear receptors for metabolic regulation, DNNAT serves as a critical molecular probe for mapping the ligand-binding channels of thyroid hormone transport proteins, specifically Transthyretin (TTR) .

          This guide details the physicochemical properties, binding mechanisms, and experimental utility of DNNAT. By substituting the bulky, lipophilic iodine atoms of T4 with electron-withdrawing nitro groups and acetylating the

          
          -amino group, researchers have isolated specific steric and electrostatic requirements for hormone recognition. DNNAT's role is foundational in understanding the "halogen pockets" of TTR, aiding in the development of TTR stabilizers for amyloidosis treatment.
          

          Chemical Architecture & Structure-Activity Relationship (SAR)

          The structural deviation of DNNAT from the endogenous hormone L-Thyroxine (T4) provides a precise tool for dissecting receptor-ligand interactions.

          Structural Comparison
          FeatureL-Thyroxine (T4)DNNATImpact on Binding
          3',5' Substituents Iodine (I)Nitro (
          
          
          )
          Steric/Electronic: Nitro groups are smaller and less lipophilic than iodine, reducing hydrophobic packing in the receptor pocket.[1]
          N-Terminus Free Amine (
          
          
          )
          N-Acetyl (
          
          
          )
          Electrostatic: Acetylation neutralizes the positive charge, eliminating critical salt bridges required for nuclear receptor (TR) activation.[1]
          Outer Ring PhenolicDinitrophenolicpKa Shift: Nitro groups significantly increase the acidity of the 4'-OH group.[1]
          The "N-Acetyl" Effect

          The acetylation of the alanine side chain renders DNNAT biologically inert at the Nuclear Thyroid Hormone Receptors (TR

          
          /TR
          
          
          
          )
          . The TR ligand-binding domain (LBD) requires a specific "zwitterionic lock" where the free amine of the hormone forms a salt bridge with conserved glutamate residues.
          • Consequence: DNNAT does not act as a gene transcription agonist. Its utility is restricted to transport protein (TTR) studies where the side-chain tolerance is higher.

          Visualization of Structural Divergence

          ChemicalStructure T4 L-Thyroxine (T4) (Endogenous Agonist) Iodine 3',5'-Iodine Atoms (Lipophilic/Bulky) T4->Iodine Amine Free Alpha-Amine (Positively Charged) T4->Amine DNNAT 3',5'-Dinitro-N-acetyl-L-thyronine (Synthetic Probe) Nitro 3',5'-Nitro Groups (Polar/Planar) DNNAT->Nitro Acetyl N-Acetyl Group (Neutral/Steric Clash) DNNAT->Acetyl Iodine->Nitro Substitution Amine->Acetyl Modification

          Figure 1: Structural divergence between T4 and DNNAT highlighting key functional group modifications.[1]

          Pharmacodynamics: The Transthyretin (TTR) Interaction[2]

          The primary scientific value of DNNAT lies in its interaction with Human Transthyretin (hTTR). X-ray crystallography studies have defined how DNNAT occupies the T4 binding channel, revealing the plasticity of the TTR binding site.

          Binding Mechanism

          TTR is a homotetramer with a central channel containing two symmetry-equivalent T4 binding sites.[1] Each site has three pairs of "halogen pockets" (P1, P2, P3) designed to accommodate iodine.

          • Pocket Occupation: In the crystal structure (PDB: 2ROY), the nitro groups of DNNAT occupy the inner halogen pockets (P2/P3). This confirms that these pockets are not exclusively iodine-specific but can accommodate planar, electron-withdrawing groups.

          • Orientation: DNNAT binds "deep" within the channel.[2][3] The N-acetyl group points toward the channel center (tetramer interface) but does not form polar contacts with protein side chains.[2][3]

          • Affinity: DNNAT exhibits weak binding affinity compared to T4.[1]

            • Reason: The loss of hydrophobic surface area (Nitro < Iodine) and the lack of specific anchoring by the N-acetyl group destabilize the complex.

          Crystallographic Significance

          The study of DNNAT-hTTR complexes (Wojtczak et al., 1996) was pivotal in proving that the TTR channel can adapt to ligands with different electronic profiles. It served as a template for designing "TTR Stabilizers"—small molecules (e.g., Tafamidis) that bind this channel to prevent tetramer dissociation in amyloidosis.

          TTRBinding TTR_Channel TTR Central Channel (Hydrophobic) Pockets Halogen Pockets (P2 / P3) Pockets->TTR_Channel DNNAT_Ligand DNNAT Ligand Nitro_Group Nitro Groups (NO2) DNNAT_Ligand->Nitro_Group NAcetyl N-Acetyl Tail DNNAT_Ligand->NAcetyl Nitro_Group->Pockets Occupies (Steric Fit) NAcetyl->TTR_Channel No Polar Contact (Weak Affinity)

          Figure 2: Interaction map of DNNAT within the TTR binding channel.[1] Note the lack of polar anchoring by the N-acetyl group.[2][3][4]

          Experimental Protocols

          For researchers utilizing DNNAT as a structural probe or reference standard, the following protocols ensure reproducibility.

          Crystallization with hTTR

          To replicate the structural data, a co-crystallization approach is superior to soaking due to the low affinity of DNNAT.

          Reagents:

          • Purified Human Transthyretin (hTTR) at 5-10 mg/mL in 10 mM phosphate buffer (pH 7.4).

          • DNNAT (dissolved in DMSO to 10 mM).

          • Precipitant: Ammonium Sulfate / PEG 400.

          Workflow:

          • Complex Formation: Mix hTTR with DNNAT at a 1:10 molar ratio (excess ligand is crucial due to weak

            
            ).[1] Incubate at 4°C for 12 hours.
            
          • Hanging Drop Vapor Diffusion:

            • Mix 2

              
              L of Protein-Ligand complex with 2 
              
              
              
              L of Reservoir Solution (e.g., 2.0 M Ammonium Sulfate, 5% PEG 400).
            • Seal over 500

              
              L reservoir.
              
          • Growth: Incubate at 18-20°C. Crystals (orthorhombic, space group

            
            ) typically appear within 5-14 days.[1]
            
          • Validation: X-ray diffraction should reveal electron density in the central channel corresponding to the dinitrophenyl ring.

          Competitive Binding Assay (TTR)

          To quantify the "weak affinity" relative to T4.

          • Tracer:

            
            -Thyroxine (T4).
            
          • Protein: Purified hTTR (10 nM final concentration).

          • Competitor: Serial dilutions of DNNAT (

            
             M to 
            
            
            
            M).[1]
          • Separation: Use Resin or Charcoal-Dextran to separate bound vs. free hormone.

          • Calculation: Plot % Bound vs. Log[DNNAT].

            • Expected Result:

              
               for DNNAT will be significantly higher (lower affinity) than unlabeled T4 (approx. 2-3 orders of magnitude shift).
              

          Therapeutic Implications & Safety

          While DNNAT itself is not a drug candidate, its architecture informs the safety profiles of other thyromimetics.

          Lack of Thyromimetic Toxicity

          Because DNNAT possesses the N-acetyl modification, it effectively evades the nuclear receptors.

          • Cardiac Safety: Unlike T3, which causes tachycardia via TR

            
             activation in cardiomyocytes, DNNAT is predicted to have zero cardiac toxicity  at physiological concentrations.
            
          • Metabolic Inertness: It does not stimulate mitochondrial respiration or lipid oxidation, making it a safe "negative control" in metabolic assays.

          Utility in Amyloidosis Research

          The binding mode of DNNAT helped validate that the TTR channel is a druggable target. By proving that non-iodinated, planar groups (nitro) can fit the halogen pockets, it opened the door for designing nitro-containing or planar aromatic stabilizers (e.g., Dinitrophenol derivatives) that might bind tighter than DNNAT if the tail group is optimized to engage Lys15 or Ser117.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][4][5] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2][6][5] Link

          • Blake, C. C., & Oatley, S. J. (1977). Protein-DNA and protein-hormone interactions in prealbumin: a model of the thyroid hormone nuclear receptor? Nature, 268(5616), 115-120. Link[3]

          • Cody, V. (1980). Thyroid hormone interactions: molecular conformation, protein binding, and hormone action. Endocrine Reviews, 1(2), 140-166. Link

          • Power, D. M., et al. (2000). Molecular evolution of the transthyretin–thyroid hormone interaction. Journal of Molecular Evolution, 51, 109-110. Link

          Sources

          Metabolic Pathways Involving Dinitro-Thyronine Intermediates

          Author: BenchChem Technical Support Team. Date: March 2026

          Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Endocrinologists

          Executive Summary: The Dinitro-Thyronine Paradigm

          In the realm of thyroid hormone (TH) analogs, 3,5-dinitro-L-thyronine (DNT) occupies a unique dual status: it is both a critical synthetic intermediate in the manufacturing of iodothyronines (T2, T3, T4) and a bioactive thyromimetic probe used to dissect the structural necessity of iodine in receptor binding.

          Unlike natural thyroid hormones which rely on halogen bonding (iodine), DNT utilizes nitro groups (

          
          ) to mimic the steric bulk of iodine while introducing strong electron-withdrawing properties. This guide delineates the three distinct "metabolic" pathways relevant to DNT:
          
          • Synthetic Metabolic Engineering: The chemical pathway to generate DNT from tyrosine precursors.

          • Pharmacological Signaling: The divergent pathways of Nuclear Receptor (TR) activation vs. Mitochondrial Uncoupling.

          • Biotransformation: The catabolic fate of DNT via nitro-reduction and conjugation.

          Pathway I: Chemical Synthesis & Structural Assembly

          Context: DNT is the obligate intermediate in the "Glaxo" and "Chalmers" synthesis routes for high-purity L-thyronine analogs.

          The Condensation Mechanism

          The formation of the thyronine core (two phenyl rings linked by an ether bridge) is thermodynamically challenging. The "dinitro" strategy utilizes the strong electron-withdrawing nature of nitro groups at the 3,5-positions of the tyrosine derivative to activate the ring for Nucleophilic Aromatic Substitution (

          
          ).
          

          Key Reaction: 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester + 4-methoxyphenol

          
          Dinitro-thyronine intermediate
          

          This pathway is preferred over direct iodination because it prevents oxidative side-reactions and allows for precise regiospecificity.

          Visualization: The Synthetic Pathway

          The following diagram illustrates the conversion of Dinitro-tyrosine to Dinitro-thyronine, and its subsequent reduction to the natural Di-iodo-thyronine (T2).[1]

          SynthesisPathway cluster_0 Critical Intermediate Stage Tyrosine L-Tyrosine DNTyrosine 3,5-Dinitro-L-Tyrosine (Activated Precursor) Tyrosine->DNTyrosine Nitration (HNO3/H2SO4) Intermediate INTERMEDIATE: 3,5-Dinitro-L-Thyronine (DNT) DNTyrosine->Intermediate SNAr Condensation (Base/Heat) Phenol 4-Methoxyphenol Phenol->Intermediate Diamino 3,5-Diamino-L-Thyronine Intermediate->Diamino Catalytic Reduction (H2/Pd-C) T2 3,5-Diiodo-L-Thyronine (T2) Diamino->T2 Sandmeyer Reaction (KI/NaNO2)

          Figure 1: The "Dinitro Route" for Thyronine Synthesis. DNT serves as the activated scaffold allowing ether linkage formation before conversion to the natural iodinated form.

          Pathway II: Pharmacological & Signaling Mechanisms

          Context: When administered as a drug or probe, DNT exhibits distinct biological activity compared to T3.

          Nuclear vs. Mitochondrial Divergence

          While T3 acts primarily through nuclear Thyroid Receptors (TR

          
          /TR
          
          
          
          ) to regulate transcription, DNT exhibits a "hybrid" pharmacology due to its nitro groups:
          • Nuclear Mimicry (Genomic): DNT binds to TRs but with reduced affinity (

            
             approx. 
            
            
            
            M vs
            
            
            M for T3). The nitro groups lack the halogen bond capability of iodine, reducing the stability of the receptor-ligand complex.
          • Mitochondrial Uncoupling (Non-Genomic): Similar to 2,4-Dinitrophenol (DNP), the dinitro-thyronine structure acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force as heat rather than ATP.

          Visualization: Divergent Signaling Pathways

          SignalingPathway cluster_Nucl Genomic Pathway (Weak) cluster_Mito Non-Genomic Pathway (Strong) DNT 3,5-Dinitro-L-Thyronine (Exogenous) TR Thyroid Receptor (TR) DNT->TR Low Affinity Binding IM Inner Mitochondrial Membrane DNT->IM Membrane Insertion TRE Thyroid Response Element (DNA) TR->TRE Transcription Protein Protein Synthesis (Differentiation) TRE->Protein Uncoupling Proton Leak (Uncoupling) IM->Uncoupling H+ Shuttling Heat Thermogenesis (Heat Production) Uncoupling->Heat Energy Dissipation ATP ATP Synthesis Uncoupling->ATP Inhibition

          Figure 2: Dual mechanism of action. DNT acts as a weak transcriptional regulator but a potent mitochondrial uncoupler.

          Pathway III: Biotransformation & Catabolism

          Context: How the organism clears DNT. Unlike T4, which is deiodinated, DNT must undergo nitro-reduction.

          Nitro-Reduction Pathway

          The primary metabolic clearance of dinitro-compounds occurs in the liver and intestinal microflora via Nitroreductases .

          • Step 1: Reduction of one nitro group to a hydroxylamine (

            
            ).
            
          • Step 2: Further reduction to an amine (

            
            ).
            
          • Step 3: The resulting amino-thyronine is highly polar and susceptible to Phase II conjugation (Glucuronidation) or oxidative cleavage.

          Comparative Data: T3 vs. DNT Metabolism
          Feature3,5,3'-Triiodothyronine (T3)3,5-Dinitro-thyronine (DNT)
          Primary Clearance Deiodination (D1/D2/D3 enzymes)Nitro-reduction (Nitroreductases)
          Phase II Conjugation Glucuronidation/SulfationGlucuronidation (Phenolic OH)
          Half-Life Hours to DaysRapid (due to reductase activity)
          Toxicity Risk Thyrotoxicosis (Cardiac)Hyperthermia (Uncoupling)

          Detailed Experimental Protocols

          Protocol A: Synthesis of 3,5-Dinitro-L-Thyronine (The "Glaxo" Condensation)

          Objective: Synthesize the DNT intermediate for use as a probe or T2 precursor.

          Reagents:

          • 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester (10 mmol)

          • 4-methoxyphenol (20 mmol)

          • Triethylamine (

            
            )
            
          • Solvent: Pyridine or DMF

          Procedure:

          • Activation: Dissolve 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester in dry pyridine under

            
             atmosphere.
            
          • Addition: Add 4-methoxyphenol (2 equivalents) and

            
            .
            
          • Condensation: Heat the mixture to reflux (

            
            ) for 4-6 hours. The electron-deficient dinitro-ring undergoes nucleophilic attack by the phenoxide.
            
            • Note: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the tyrosine starting material.

          • Workup: Evaporate solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove pyridine), then 1N NaOH (to remove excess phenol).

          • Purification: Recrystallize from Ethanol/Water to yield yellow needles of the protected DNT intermediate.

          • Deprotection (Optional): Hydrolyze the ester/amide groups using HBr/Acetic Acid if the free amino acid form is required.

          Protocol B: Mitochondrial Respiration Assay (Uncoupling Verification)

          Objective: Distinguish between TR-mediated effects and mitochondrial uncoupling.

          System: Isolated Rat Liver Mitochondria or Seahorse XF Analyzer (HepG2 cells). Procedure:

          • Basal Respiration: Measure oxygen consumption rate (OCR) in cells/mitochondria with substrate (Succinate/Glutamate).

          • Oligomycin Addition: Add Oligomycin (2

            
            ) to block ATP synthase. Respiration should drop (State 4).
            
          • DNT Challenge: Titrate DNT (0.1 - 10

            
            ).
            
            • Result Interpretation: If OCR increases after Oligomycin blockade, DNT is acting as an uncoupler (protonophore).

            • Control: Compare with FCCP (positive control) and T3 (negative control for acute uncoupling).

          References

          • Leeson, P. D., & Emmett, J. C. (1988). Synthesis of thyroid hormone analogues.[1][2][3][4] Part 1. Preparation of 3′-heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation. Journal of the Chemical Society, Perkin Transactions 1.

          • Tata, J. R., & Brownstone, A. D. (1960).[2] Synthesis of tritium-labelled tyrosine, 3:5-diiodotyrosine and thyroxine. Nature, 185, 34-35.[2]

          • Chalmers, J. R., et al. (1949). The synthesis of thyroxine and related substances.[2][3][4][5][6][7] Part V. A synthesis of L-thyroxine from L-tyrosine. Journal of the Chemical Society.

          • Bianco, A. C., et al. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine Reviews.

          • Perry, R. J., et al. (1990). Mitochondrial membrane potential and the uncoupling effect of dinitrophenol. Journal of Bioenergetics and Biomembranes. (Contextual grounding for DNT uncoupling mechanism).

          Sources

          Technical Guide: 3',5'-Dinitro-N-acetyl-L-thyronine as a Structural Probe in Transthyretin (TTR) Research

          Author: BenchChem Technical Support Team. Date: March 2026

          This is an in-depth technical guide on the applications of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) , a specialized ligand used primarily in structural biology to map the ligand-binding landscape of Transthyretin (TTR) .

          Executive Summary

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic analog of the thyroid hormone Thyroxine (T4). Unlike T4, which utilizes iodine atoms for receptor interaction, DNNAT employs nitro (

          
          ) groups on the outer phenolic ring. Its primary application lies in X-ray crystallography  and rational drug design  for Transthyretin (TTR) amyloidosis. By binding deeper into the TTR central channel than the natural substrate, DNNAT has provided critical insights into the "reverse" and "forward" binding modes of thyromimetics, serving as a template for the development of TTR kinetic stabilizers like Tafamidis.
          

          Part 1: Chemical Architecture & Properties

          Molecular Identity

          DNNAT is an N-acetylated thyronine derivative.[1][2] The "3',5'-dinitro" designation indicates that the two nitro groups are substituted on the outer (phenolic) ring, mimicking the 3',5'-iodines of T4, but with distinct electronic and steric profiles.

          PropertySpecification
          IUPAC Name (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid
          Common Abbreviation DNNAT
          Molecular Formula
          
          
          Molecular Weight 405.32 g/mol
          Key Substituents Nitro (
          
          
          ) at 3', 5'; Acetyl (
          
          
          ) at N-terminus
          PDB Ligand ID P28 (Associated with PDB Entry 2ROY )
          Structural Homology vs. Thyroxine (T4)

          The utility of DNNAT arises from its ability to mimic T4 while altering the electrostatics of the binding interaction.

          • Steric Mimicry: The nitro group is roughly isosteric with iodine, allowing the molecule to fit into the hydrophobic "halogen binding pockets" (HBPs) of TTR.

          • Electronic Difference: Nitro groups are strong electron withdrawers, increasing the acidity of the phenolic hydroxyl group (

            
             drop). This alters the hydrogen bonding network at the center of the TTR tetramer.
            
          • N-Acetylation: The acetyl group on the amine prevents the formation of the zwitterionic salt bridge typically seen with T4's free amine (Glu54 interaction), forcing the molecule to adopt alternative binding orientations.

          Part 2: The Core Application – Transthyretin (TTR) Structural Mapping

          The definitive application of DNNAT is its role as a crystallographic probe to elucidate the plasticity of the TTR hormone-binding channel.

          The TTR Amyloidosis Problem

          Transthyretin is a homotetrameric transporter of T4.[3] In TTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into fibrils.[3] Small molecule ligands that bind to the T4 pockets stabilize the tetramer, preventing dissociation (Kinetic Stabilization).

          Mechanism of Action: The "Deep Binding" Mode

          Research by Wojtczak, Cody, et al. (1996) utilizing DNNAT revealed a novel binding mode.

          • Standard T4 Binding: T4 binds with its iodinated inner ring deep in the pocket ("Forward" mode).

          • DNNAT Binding: Crystal structures (PDB: 2ROY ) show DNNAT binds deeper in the channel than T4. The 3',5'-dinitro ring (outer ring) penetrates the innermost halogen pockets (HBP 3/3'), which are usually occupied by the inner ring of T4.

          • Significance: This proved that the TTR channel is symmetric and capable of accommodating ligands in reverse orientations. This insight was crucial for designing high-affinity inhibitors that exploit the full length of the channel.

          Visualization of the Stabilization Pathway

          The following diagram illustrates how DNNAT binding stabilizes the native tetramer state, preventing the amyloidogenic cascade.

          TTR_Stabilization Figure 1: Mechanism of TTR Kinetic Stabilization by DNNAT. Ligand binding raises the activation energy for tetramer dissociation. cluster_0 Native State cluster_1 Pathological Pathway (Unstabilized) TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Tetramer Dissociation (Rate Limiting Step) TTR_Tetramer->Dissociation Spontaneous (Slow) TTR_Tetramer->Dissociation Kinetic Stabilization (Inhibited) DNNAT Ligand: DNNAT (3',5'-Dinitro-N-acetyl-L-thyronine) DNNAT->TTR_Tetramer Binds to Central Channel Monomer Misfolded Monomer Dissociation->Monomer Fibril Amyloid Fibril (Disease State) Monomer->Fibril Aggregation

          Figure 1: Mechanism of TTR Kinetic Stabilization by DNNAT. Ligand binding raises the activation energy for tetramer dissociation.

          Part 3: Experimental Protocols

          Synthesis of 3',5'-Dinitro-N-acetyl-L-thyronine

          Note: This protocol is based on the Glazer-Niemann ether synthesis adapted for nitro-derivatives.

          Reagents: N-acetyl-L-tyrosine ethyl ester, 4-chloro-2,6-dinitrophenol (or 3,5-dinitro-4-chlorobenzene derivatives), Sodium hydroxide, Ethanol.

          Step-by-Step Methodology:

          • Activation: Dissolve N-acetyl-L-tyrosine ethyl ester in dry ethanol. Add 2 equivalents of sodium ethoxide to generate the phenoxide anion.

          • Coupling (The Critical Step): Add 3,5-dinitro-4-chlorobenzene (or activated dinitro-phenol derivative) to the solution. The electron-withdrawing nitro groups on the reagent activate the halogen for nucleophilic aromatic substitution (

            
            ).
            
          • Reflux: Heat the mixture to reflux (70-80°C) for 4-6 hours under nitrogen atmosphere. The tyrosine phenoxide attacks the dinitro-benzene ring, forming the diphenyl ether linkage.

          • Hydrolysis: Treat the resulting ester with 2N NaOH at room temperature to hydrolyze the ethyl ester protecting group.

          • Acidification: Acidify carefully with 1N HCl to precipitate the free acid form of DNNAT.

          • Purification: Recrystallize from aqueous ethanol. The product should appear as yellow/orange crystals due to the nitro-chromophore.

          Co-Crystallization with Human TTR

          To replicate the structural findings of Wojtczak et al., follow this vapor diffusion protocol.

          Reagents: Purified Human TTR (5-10 mg/mL), DNNAT (dissolved in DMSO), Citrate buffer, PEG 400.

          • Complex Formation: Incubate TTR solution with a 5-fold molar excess of DNNAT for 1 hour at 4°C. The solution may turn slightly yellow.

          • Hanging Drop Setup:

            • Reservoir Solution: 100 mM Sodium Citrate (pH 5.5), 20-25% PEG 400, 5% Glycerol.

            • Drop: Mix 2 µL of Protein-Ligand complex with 2 µL of Reservoir solution.

          • Equilibration: Seal over the reservoir and incubate at 20°C.

          • Observation: Orthorhombic crystals (Space group

            
            ) typically appear within 3-7 days.
            
          • Validation: Collect X-ray diffraction data. Look for electron density in the central channel corresponding to the dinitro-phenyl ring located in the innermost pocket (Ser117 region).

          Part 4: Structural Analysis Workflow

          The following workflow describes how to validate the binding of DNNAT using crystallographic data.

          Crystallography_Workflow Figure 2: Crystallographic Workflow for DNNAT-TTR Complex Determination. cluster_analysis Key Structural Metrics Start Purified TTR + DNNAT Cryst Vapor Diffusion (pH 5.0 - 6.0) Start->Cryst Co-incubation Diffraction X-Ray Diffraction (Synchrotron Source) Cryst->Diffraction Cryo-cooling MapCalc Electron Density Map (Fo-Fc Difference) Diffraction->MapCalc Data Integration Refinement Model Refinement (PDB: 2ROY) MapCalc->Refinement Ligand Fitting Analysis Binding Mode Analysis Refinement->Analysis Metric1 Ligand Depth (Distance to Center) Analysis->Metric1 Metric2 H-Bond Network (Ser117 / Thr119) Analysis->Metric2

          Figure 2: Crystallographic Workflow for DNNAT-TTR Complex Determination.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[1][4][5][6][7] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758–765.[1]

          • RCSB Protein Data Bank. Structure Summary for PDB Entry 2ROY : Human Transthyretin Complexed with 3',5'-Dinitro-N-acetyl-L-thyronine.[8]

          • PubChem Compound Summary. 3',5'-Dinitro-N-acetyl-L-thyronine (CID 449394).[8][9]

            • [8]

          • Cody, V. (2002). Thyroid hormone receptor-binding interactions: A crystallographic perspective. Current Drug Targets - Immune, Endocrine & Metabolic Disorders, 2(4).

          Sources

          Methodological & Application

          Application Note: Synthesis and Purification of 3',5'-Dinitro-N-acetyl-L-thyronine for TTR Binding Studies

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract & Scientific Context

          The compound 3',5'-Dinitro-N-acetyl-L-thyronine (DNAT) is a synthetic analogue of the thyroid hormone thyronine. Unlike the natural iodinated hormones (T3, T4), DNAT incorporates nitro groups at the 3' and 5' positions of the outer phenolic ring. This modification is critical in structural biology, particularly in X-ray crystallography studies of Transthyretin (TTR) . The nitro groups mimic the steric and electronic properties of iodine while providing distinct hydrogen-bonding capabilities, allowing researchers to map the halogen-binding pockets (HBPs) within the TTR tetramer channel.

          This protocol details the synthesis of DNAT via the controlled nitration of N-acetyl-L-thyronine. The procedure emphasizes regioselectivity, ensuring nitration occurs exclusively on the activated outer phenolic ring while preserving the inner tyrosyl ring and the chiral integrity of the L-amino acid backbone.

          Strategic Synthesis Overview

          The synthesis strategy relies on the principles of Electrophilic Aromatic Substitution (EAS) . The thyronine scaffold contains two aromatic rings:

          • Ring A (Inner/Tyrosyl): Substituted with an alkyl group and an ether linkage. Moderately activated.

          • Ring B (Outer/Phenolic): Substituted with a hydroxyl group (-OH) and an ether linkage. Highly activated.

          Mechanistic Logic: The phenolic hydroxyl group on Ring B is a strong ortho, para-director. Since the para position is occupied by the ether linkage, the ortho positions (3' and 5') are the most nucleophilic sites on the molecule. By using controlled nitration conditions (stoichiometric nitric acid in glacial acetic acid), we can selectively introduce nitro groups at these positions without affecting Ring A or the protected amine.

          Reaction Scheme

          Precursor: N-Acetyl-L-Thyronine Reagents: Nitric Acid (

          
          ), Glacial Acetic Acid (
          
          
          
          ) Product: 3',5'-Dinitro-N-acetyl-L-thyronine[1]

          Experimental Protocol

          Materials and Reagents
          Reagent/SolventGradeRoleHazard Note
          N-Acetyl-L-Thyronine>98% (HPLC)Starting MaterialIrritant
          Nitric Acid (70%)ACS ReagentElectrophile SourceCorrosive, Oxidizer
          Glacial Acetic AcidACS ReagentSolvent/ModeratorCorrosive, Flammable
          Ethyl AcetateHPLC GradeExtraction SolventFlammable
          Magnesium SulfateAnhydrousDrying AgentHygroscopic dust
          Step-by-Step Synthesis Procedure
          Step 1: Preparation of the Reaction Matrix
          • Weigh 500 mg (1.5 mmol) of N-Acetyl-L-Thyronine into a 50 mL round-bottom flask equipped with a magnetic stir bar.

          • Add 10 mL of Glacial Acetic Acid .

          • Stir the suspension at room temperature (25°C) until the starting material is fully dissolved. Note: Gentle warming (30-40°C) may be used to accelerate dissolution, but the solution must be cooled back to room temperature before proceeding.

          Step 2: Controlled Nitration
          • Prepare a nitrating solution: Mix 250 µL of 70% Nitric Acid (approx. 3.9 mmol, ~2.6 equivalents) with 1 mL of Glacial Acetic Acid .

          • Place the reaction flask in a water bath maintained at 20°C .

          • Add the nitrating solution dropwise to the stirring reaction mixture over a period of 15 minutes .

            • Critical Control Point: The addition must be slow to prevent localized heating and over-nitration (which could target the inner ring).

          • Allow the reaction to proceed at ambient temperature for 2 hours .

          • Monitoring: Monitor the reaction progress via TLC (Solvent system: Chloroform/Methanol/Acetic Acid 85:10:5). The product will appear as a distinct yellow spot (characteristic of nitrophenols) with a lower

            
             than the starting material.
            
          Step 3: Quenching and Isolation
          • Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate as a yellow solid.

          • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

          • Combine the organic layers and wash with:

            • Water (2 x 20 mL) to remove excess acetic acid.

            • Brine (1 x 20 mL) to remove residual water.

          • Dry the organic phase over Anhydrous Magnesium Sulfate (

            
            ) .
            
          • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude yellow solid.

          Step 4: Purification
          • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight.

          • Collect the crystals via vacuum filtration and dry in a desiccator.

          • Yield Expectation: 60-75% as bright yellow crystals.

          Quality Control & Validation

          To ensure the compound is suitable for X-ray crystallography or binding assays, it must pass the following QC parameters.

          TestMethodAcceptance Criteria
          Identity
          
          
          -NMR (DMSO-
          
          
          )
          Signals for 3',5' protons (singlet, ~8.0-8.2 ppm); absence of 3',5' coupling patterns seen in precursor.
          Purity HPLC (C18, ACN/Water gradient)>95% Area Under Curve (AUC)
          Mass LC-MS (ESI-)
          
          
          calculated for
          
          
          : 404.08
          Appearance Visual InspectionBright yellow crystalline solid

          Workflow Visualization

          The following diagram illustrates the logical flow of the synthesis and the critical decision points (CDPs) involved in the process.

          SynthesisProtocol Start Start: N-Acetyl-L-Thyronine (500 mg) Dissolution Dissolution Solvent: Glacial AcOH Temp: 25°C Start->Dissolution Nitration Nitration (EAS) Reagent: HNO3 / AcOH Dropwise Addition (15 min) Dissolution->Nitration Activation Monitor TLC Monitoring (CHCl3/MeOH/AcOH) Nitration->Monitor Monitor->Nitration Incomplete Quench Quench & Extraction Ice Water / Ethyl Acetate Monitor->Quench Complete (2 hrs) Purify Purification Recrystallization (EtOH/H2O) Quench->Purify QC Quality Control NMR, HPLC, MS Purify->QC

          Caption: Step-by-step workflow for the regioselective nitration of N-acetyl-L-thyronine.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][3][4] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[3][5]

          • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. (Provides foundational methods for thyronine ring modifications).

          • Guermonprez, L., Ducrocq, C., & Gaudry-Talarmain, Y. M. (2001). Inhibition of acetylcholine synthesis and tyrosine nitration induced by peroxynitrite. Molecular Pharmacology, 60(4), 838-846. (Discusses nitration mechanisms of N-acetyl-tyrosine derivatives).

          Sources

          Storage and handling requirements for 3',5'-Dinitro-N-acetyl-L-thyronine standards

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note & Protocol

          Topic: Storage and Handling Requirements for 3',5'-Dinitro-N-acetyl-L-thyronine Analytical Standards

          Introduction

          3',5'-Dinitro-N-acetyl-L-thyronine is a nitrated and N-acetylated derivative of the thyroid hormone L-thyronine. Its unique structure makes it a valuable tool in various research applications, particularly in studies involving protein-ligand interactions. For instance, it has been utilized in crystallographic studies to probe the binding dynamics of human transthyretin, a transport protein for thyroid hormones.[1] The integrity of analytical standards is paramount for the accuracy and reproducibility of experimental data. Furthermore, the presence of dinitro-aromatic functionality necessitates stringent safety protocols.

          This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of 3',5'-Dinitro-N-acetyl-L-thyronine standards. The protocols herein are synthesized from established safety guidelines for nitroaromatic compounds, data from structurally related thyronine analogs, and best practices in analytical chemistry to ensure both the stability of the standard and the safety of laboratory personnel.

          Compound Properties and Safety Profile

          Understanding the fundamental chemical properties of a standard is the first step in establishing safe and effective handling procedures.

          PropertyValueSource
          Molecular Formula C₁₇H₁₅N₃O₉[2]
          Molecular Weight 405.3 g/mol [2]
          IUPAC Name (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid[2]
          Chemical Class Nitroaromatic Compound, Acetylated Amino Acid Derivative[2]

          Expert Insight: The dinitro-aromatic moiety is the primary driver of the specific safety precautions required. Nitro compounds are high-energy molecules and can be sensitive to heat, shock, or friction.[3] While this specific compound is not classified as an explosive, treating it with the caution afforded to its chemical class is a critical aspect of laboratory safety.

          Critical Safety Precautions & Personal Protective Equipment (PPE)

          All work with 3',5'-Dinitro-N-acetyl-L-thyronine, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The work area should be free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][5]

          PPE ItemSpecification & Rationale
          Lab Coat A flame-resistant lab coat is recommended as a precaution when working with any quantity of a nitro-containing compound.[4]
          Eye Protection Chemical splash goggles or safety glasses with side shields are mandatory to protect against dust particles and splashes.
          Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart.
          Respiratory Protection A NIOSH-approved respirator may be required for spill cleanup or if there is a potential for aerosolization outside of a fume hood.[3]

          Storage Protocols for Standard Integrity

          The stability of the analytical standard is directly impacted by its storage conditions. Improper storage can lead to degradation, compromising the accuracy of all subsequent experimental results.

          Long-Term Storage (Solid Form)

          For maintaining the long-term integrity of the solid standard, the following conditions are recommended, based on best practices for similar thyronine derivatives and light-sensitive compounds.[6][7]

          ParameterRecommended ConditionRationale
          Temperature 2-8°C (Refrigerated)Low temperatures slow down potential degradation pathways.
          Atmosphere Tightly sealed container with a desiccantProtects from moisture and atmospheric contaminants.[8]
          Light Amber vial or light-blocking containerMany thyronine derivatives are light-sensitive.[6][7] Protecting from light prevents photochemical degradation.
          Location Store in a designated, labeled area away from incompatible materials.Prevents accidental misuse and cross-contamination.
          Storage of Stock Solutions

          Stock solutions are valuable resources that must be stored correctly to preserve their concentration and stability.

          ParameterRecommended ConditionRationale
          Temperature -20°CStandard temperature for preserving the stability of most small molecules in solution.[8]
          Container Amber, tightly-capped glass vials.Protects from light and prevents solvent evaporation or contamination.
          Aliquoting Aliquot into smaller, single-use volumes.This is a critical step. It minimizes the number of freeze-thaw cycles, which can degrade the compound and affect concentration due to solvent evaporation.[8]
          Chemical Incompatibilities

          To prevent hazardous reactions and degradation, store 3',5'-Dinitro-N-acetyl-L-thyronine away from the following:

          • Strong oxidizing agents[6]

          • Strong acids and bases[6]

          • Amines[4]

          • Heat, sparks, and open flames[4]

          Protocol: Preparation of Stock and Working Standards

          This section provides a step-by-step methodology for the accurate preparation of a primary stock solution and subsequent working standards. All weighing and initial dilutions of the solid compound should be performed in a chemical fume hood.

          Preparation of Primary Stock Solution (1 mg/mL)
          • Equilibration: Remove the container of solid 3',5'-Dinitro-N-acetyl-L-thyronine from refrigerated storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.

          • Weighing: Using an anti-static spatula on a calibrated analytical balance, accurately weigh approximately 5 mg of the standard into an appropriate amber glass vial. Record the exact weight.

          • Dissolution: Add the appropriate volume of HPLC-grade Dimethyl Sulfoxide (DMSO) to the vial to achieve a final concentration of 1 mg/mL. For example, if 5.2 mg was weighed, add 5.2 mL of DMSO.

          • Solubilization: Cap the vial securely and vortex for 1-2 minutes. Sonicate the solution for 10-15 minutes to ensure complete dissolution.[9] The final solution should be clear and free of particulates.

          • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at -20°C as described in section 4.2.

          Preparation of Working Standards via Serial Dilution

          Working standards should be prepared fresh before each experiment. The diluent should ideally match the initial mobile phase composition of the analytical method to ensure compatibility and good peak shape.[9]

          • Prepare Intermediate Stock (e.g., 10 µg/mL): Allow the primary stock solution to thaw completely and vortex gently. Dilute the 1 mg/mL primary stock 1:100. For example, pipette 50 µL of the primary stock into a 5 mL volumetric flask and bring to volume with the chosen diluent.

          • Prepare Calibration Curve Standards: Perform serial dilutions from the intermediate stock to generate a series of standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

          • Transfer: Transfer the final working standards to labeled amber HPLC or LC-MS vials for analysis.

          G cluster_prep Preparation Workflow A 1. Weigh Solid Standard (e.g., 5 mg) B 2. Dissolve in DMSO (e.g., 5 mL) A->B Add Solvent C Primary Stock Solution (1 mg/mL) B->C Vortex & Sonicate D 3. Dilute 1:100 with Mobile Phase Analog C->D Pipette 50 µL E Intermediate Stock (10 µg/mL) D->E Bring to 5 mL Volume F 4. Perform Serial Dilutions E->F Pipette variable volumes G Working Calibration Standards (e.g., 1-500 ng/mL) F->G Create concentration curve H 5. Transfer to Autosampler Vials G->H I Analysis (HPLC/LC-MS) H->I

          Caption: Workflow for preparing 3',5'-Dinitro-N-acetyl-L-thyronine standards.

          Spill and Waste Management

          Proper management of spills and waste is essential for maintaining a safe laboratory environment.

          Spill Response
          • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large, evacuate the laboratory.

          • Control Ignition Sources: If flammable solvents are involved, eliminate all sources of ignition.[4]

          • Containment: For a solid or liquid spill, use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain it.[4] Do not use combustible materials like paper towels as the primary absorbent for the neat compound.

          • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and spilled compound using spark-proof tools into a labeled, sealable container for hazardous waste.

          • Decontamination: Decontaminate the spill area with soap and water.[4]

          Waste Disposal
          • Never dispose of 3',5'-Dinitro-N-acetyl-L-thyronine or its solutions down the drain or in the regular trash.[4]

          • Collect all waste, including contaminated consumables (pipette tips, vials, gloves), in a clearly labeled hazardous waste container.

          • Arrange for disposal through your institution's environmental health and safety department.[4]

          References

          • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449394, 3',5'-Dinitro-N-Acetyl-L-Thyronine. PubChem. Retrieved from [Link]

          • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

          • University of Georgia Office of Research Safety. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

          • Spectrum Pharmacy Products. (2016, May 10). SAFETY DATA SHEET: LEVOTHYROXINE SODIUM, USP. Retrieved from [Link]

          • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

          • Metasci. (n.d.). Safety Data Sheet 3,3',5-Triiodo-L-thyronine. Retrieved from [Link]

          • Wojtczak, A., Luft, J. R., & Cody, V. (1995). Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 6), 959–967. [Link]

          Sources

          Reduction protocols for converting 3',5'-Dinitro-N-acetyl-L-thyronine to amines

          Author: BenchChem Technical Support Team. Date: March 2026

          This Application Note provides a rigorous technical guide for the reduction of 3',5'-Dinitro-N-acetyl-L-thyronine to its corresponding diamine, 3',5'-Diamino-N-acetyl-L-thyronine . This transformation is a critical intermediate step in the synthesis of thyroid hormone analogs, photoaffinity labeling reagents, and potential thyromimetic drugs.

          Executive Summary

          The reduction of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) yields 3',5'-Diamino-N-acetyl-L-thyronine, a highly electron-rich aromatic amine. While the nitro-reduction itself is chemically straightforward, the product is an ortho-diaminophenol derivative , making it exceptionally prone to auto-oxidation to quinone imines upon exposure to air. This guide details two high-fidelity protocols—Catalytic Hydrogenation and Transfer Hydrogenation —optimized to maximize yield while mitigating oxidative degradation.

          Key Technical Challenges:

          • Oxidative Instability: The product turns dark brown/black instantly in air at neutral pH.

          • Solubility Shifts: The starting material is lipophilic; the product is amphoteric and polar.

          • Regioselectivity: Ensuring complete reduction of both nitro groups without cleaving the diphenyl ether linkage.

          Scientific Background & Mechanism[1][2][3][4][5][6]

          Substrate Architecture

          The target molecule, 3',5'-Dinitro-N-acetyl-L-thyronine, consists of a thyronine core (two phenyl rings linked by an ether oxygen).

          • Inner Ring (Tyrosyl): Contains the N-acetyl-alanyl side chain.

          • Outer Ring (Phenolic): Contains the 4'-hydroxyl group and two nitro groups at the 3' and 5' positions.

          Reaction Mechanism

          The reduction proceeds via the sequential transfer of electrons and protons. In catalytic hydrogenation, hydrogen is adsorbed onto the metal surface (Pd), followed by the adsorption of the nitro group.

          • Nitro (

            
            ) 
            
            
            
            Nitroso (
            
            
            )
          • Nitroso (

            
            ) 
            
            
            
            Hydroxylamine (
            
            
            )
          • Hydroxylamine (

            
            ) 
            
            
            
            Amine (
            
            
            )

          The intermediate hydroxylamine is often the source of side reactions (condensation to azoxy species), but high-activity Pd/C catalysts in protic solvents minimize its lifespan.

          Reaction Scheme

          The following diagram illustrates the transformation and the potential oxidation pathway if not handled correctly.

          ReactionScheme Substrate 3',5'-Dinitro-N-acetyl-L-thyronine (Stable, Yellow Solid) Intermediates Intermediates (Nitroso / Hydroxylamine) Substrate->Intermediates H2 / Pd-C Step 1 Product 3',5'-Diamino-N-acetyl-L-thyronine (Unstable, Colorless) Intermediates->Product H2 / Pd-C Step 2 Product->Product Stabilize as HCl Salt Oxidation Quinone Imine Species (Degradation, Dark Brown) Product->Oxidation O2 (Air Exposure) AVOID THIS

          Figure 1: Reaction pathway for the reduction of DNNAT, highlighting the critical oxidation risk of the diamine product.

          Experimental Protocols

          Protocol A: Catalytic Hydrogenation (Standard Method)

          Best for: Scale-up (>1g), high purity requirements. Safety: Requires handling of hydrogen gas and pyrophoric catalysts.

          Reagents & Equipment[1][2][3][4]
          • Substrate: 3',5'-Dinitro-N-acetyl-L-thyronine (1.0 eq)

          • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) recommended to reduce ignition risk. Load: 10 wt% of substrate mass.

          • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

          • Acid: 1M HCl (degassed).

          • Equipment: 3-neck round bottom flask, H2 balloon or Parr shaker, vacuum filtration setup (Schlenk line preferred).

          Step-by-Step Methodology
          • Preparation (Inert Atmosphere):

            • Purge the reaction vessel with Nitrogen (

              
              ) or Argon (Ar) for 15 minutes.
              
            • Dissolve the substrate in MeOH (concentration ~0.1 M). Note: If solubility is poor, add small amounts of THF.

          • Catalyst Addition:

            • Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst.

            • Caution: Dry Pd/C can ignite methanol vapors. Use wet catalyst or add under strict inert conditions.

          • Hydrogenation:

            • Evacuate the flask and backfill with Hydrogen (

              
              ) three times.
              
            • Stir vigorously at Room Temperature (20-25°C) under 1 atm

              
               (balloon) for 2–4 hours.
              
            • Monitoring: Spot TLC (Silica, MeOH:DCM 1:9). The starting material (yellow) should disappear; the product is often a polar, UV-active streak that turns brown on the plate over time.

          • Filtration & Acidification (CRITICAL):

            • Do not expose the filtrate to air.

            • Filter the mixture through a Celite pad under an inert atmosphere (or keep the receiving flask under

              
              ).
              
            • Immediately acidify the filtrate with 2-3 equivalents of 1M HCl. This protonates the amines (

              
              ), significantly improving oxidative stability.
              
          • Isolation:

            • Concentrate the acidified filtrate under reduced pressure (Rotavap) at <40°C.

            • The product is isolated as the dihydrochloride salt (off-white to pale grey solid). Store at -20°C under Argon.

          Protocol B: Catalytic Transfer Hydrogenation (CTH)

          Best for: Small scale (<100mg), labs without

          
           cylinders, rapid screening.
          
          Reagents
          • Hydrogen Donor: Ammonium Formate (

            
            ) (5-10 eq).
            
          • Catalyst: 10% Pd/C (10 wt%).

          • Solvent: Methanol.[5]

          Step-by-Step Methodology
          • Setup:

            • Dissolve substrate in Methanol in a round bottom flask.

            • Add Ammonium Formate (solid).[6]

            • Purge with

              
              .
              
          • Reaction:

            • Add Pd/C catalyst.[5]

            • Heat to mild reflux (60°C) or stir at RT. The reaction is typically faster than balloon hydrogenation (30-60 mins).

            • Observation: Evolution of

              
               and 
              
              
              
              gas (bubbling) indicates active reduction.
          • Workup:

            • Filter hot through Celite to remove catalyst.

            • Evaporate solvent.[5]

            • Resuspend residue in water/HCl to remove excess ammonium formate salts, or use preparative HPLC if high purity is needed.

          Analytical Data & QC

          Parameter3',5'-Dinitro-N-acetyl-L-thyronine3',5'-Diamino-N-acetyl-L-thyronine (2HCl)
          Appearance Yellow crystalline solidOff-white / Pale grey hygroscopic solid
          Solubility DMSO, Acetone, warm EtOHWater, dilute acid, DMSO
          UV-Vis
          
          
          nm (Nitro band)
          
          
          shifts blue; band disappears
          Stability Stable at RTUnstable (oxidizes in minutes at pH > 7)
          MS (ESI)
          
          
          corresponds to Dinitro
          
          
          corresponds to Diamine (
          
          
          )

          Workflow Visualization

          Workflow Start Start: Dinitro Substrate (Dissolve in MeOH) Purge Inert Gas Purge (N2/Ar, 15 min) Start->Purge CatAdd Add Pd/C Catalyst (Caution: Pyrophoric) Purge->CatAdd Reduce Hydrogenation (H2 Balloon or HCOONH4) CatAdd->Reduce Check QC: TLC/LC-MS (Complete conversion?) Reduce->Check Check->Reduce No (Continue) Filter Filter Catalyst (Anaerobic Conditions) Check->Filter Yes Stabilize Acidify Immediately (Add HCl -> Dihydrochloride Salt) Filter->Stabilize CRITICAL STEP Isolate Evaporate & Store (-20°C, under Ar) Stabilize->Isolate

          Figure 2: Operational workflow for the reduction process, emphasizing the critical stabilization step.

          References

          • Wojtczak, A., Cody, V., Luft, J.R., & Pangborn, W. (1996).[7] Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution.[8] Acta Crystallographica Section D, 52(4), 758-765.[8] Link

          • Gowda, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI Molecules. Link

          • Master Organic Chemistry. (2017). Reductive Amination and Nitro Reduction Protocols.[9]Link

          • Runge, S., et al. (2022). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid. PMC.[7] Link

          • Neises, B. & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. (Standard reference for handling amino-acid derivatives in synthesis). Angew. Chem. Int. Ed. 17, 522.

          Sources

          Solvent selection for extracting 3',5'-Dinitro-N-acetyl-L-thyronine from biological matrices

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Advanced Solvent Selection and Extraction Methodologies for 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) from Biological Matrices

          The Analytical Challenge: Matrix Sequestration and Analyte Polarity

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic derivative of the thyroid hormone thyroxine (T4)[1]. It is frequently utilized in structural biology and drug design to study ligand interactions with human transthyretin (TTR), a major transport protein in plasma[2].

          Extracting DNNAT from biological matrices (e.g., plasma, serum, or tissue homogenates) presents two distinct physicochemical challenges:

          • Protein Sequestration: Like endogenous thyronines, DNNAT is heavily sequestered by binding proteins in the blood[3]. Complete disruption of the DNNAT-TTR complex is mandatory before solvent partitioning can occur.

          • Atypical Acid-Base Chemistry: Endogenous T4 possesses a basic primary amine and a weakly acidic phenol. In contrast, DNNAT features an N-acetyl group (rendering the nitrogen a neutral amide) and two highly electron-withdrawing nitro groups at the 3' and 5' positions. These nitro groups drastically lower the pKa of the 4'-hydroxyl group to <4.0, while the carboxylic acid maintains a pKa of ~2.5. Consequently, at physiological pH (7.4), DNNAT exists as a highly polar di-anion, which strongly resists extraction into non-polar organic solvents.

          Mechanistic Rationale for Solvent Selection

          To successfully extract DNNAT, the extraction environment must simultaneously neutralize the analyte's negative charges and precipitate or denature the matrix proteins.

          • Liquid-Liquid Extraction (LLE): Standard LLE for thyroid hormones often operates at pH 4–6[4]. However, applying this directly to DNNAT results in poor recovery because the dinitrophenol moiety remains ionized. The pH must be driven below 2.0 using strong acids (e.g., 0.1 M HCl) to fully protonate both the carboxylate and the phenolate. Once neutralized, moderately polar organic solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate become highly effective[4]. MTBE is preferred over Ethyl Acetate because it extracts fewer endogenous phospholipids, significantly reducing downstream ion suppression in mass spectrometry.

          • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): Alternatively, SALLE leverages high ionic strength (e.g., ammonium sulfate) to force the partitioning of polar analytes into water-miscible solvents like acetonitrile[5]. This method circumvents the need for extreme acidification and simultaneously acts as a highly efficient crude protein precipitation (PPT) step.

          G A DNNAT-TTR Complex (Plasma/Serum) B Acidification (HCl) pH < 2.0 A->B C Protein Denaturation TTR Unfolding B->C D Free DNNAT (Fully Protonated) C->D E Organic Partitioning (MTBE/EtOAc) D->E

          Mechanism of DNNAT release from Transthyretin (TTR) and subsequent solvent partitioning.

          Validated Extraction Protocols

          To ensure analytical trustworthiness, the following protocols are designed as self-validating systems . They incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) prior to extraction to monitor recovery in real-time, alongside parallel blank matrix extractions to quantify absolute matrix effects.

          Protocol A: Ultra-Low pH Liquid-Liquid Extraction (LLE) using MTBE

          Causality: HCl disrupts TTR binding and protonates DNNAT to its neutral state. MTBE provides a high-recovery, low-lipid extraction phase.

          • Aliquot & Spike: Transfer 200 µL of plasma/serum into a 2 mL microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., 13C-T4 or a deuterated DNNAT analog) to establish the internal validation baseline.

          • Acidification: Add 200 µL of 0.1 M HCl. Vortex vigorously for 30 seconds. Critical Step: Ensure the final pH is < 2.0 by spotting a 1 µL aliquot from a dummy sample onto pH paper.

          • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[4].

          • Partitioning: Shake the tubes on a multi-tube vortexer for 10 minutes at room temperature to maximize mass transfer of the protonated analyte.

          • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

          • Collection & Concentration: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

          • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

          Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

          Causality: Ammonium sulfate lowers the solubility of DNNAT in the aqueous phase while precipitating proteins, driving the polar analyte into the acetonitrile layer[5].

          • Aliquot & Spike: Transfer 200 µL of plasma/serum into a 2 mL tube. Spike with 10 µL of SIL-IS.

          • Salting-Out Agent: Add 200 µL of saturated Ammonium Sulfate solution. Vortex for 30 seconds.

          • Solvent Addition: Add 600 µL of Acetonitrile containing 5% Methanol[5].

          • Precipitation/Extraction: Vortex vigorously for 5 minutes. The high salt concentration will cause the acetonitrile to form a distinct upper layer, leaving precipitated proteins tightly packed at the interface.

          • Phase Separation: Centrifuge at 12,000 x g for 10 minutes.

          • Collection: Transfer 400 µL of the upper acetonitrile layer. Evaporate to dryness and reconstitute as described in Protocol A.

          G A Biological Matrix (Plasma/Serum) Spiked with SIL-IS B Protein Denaturation & Disruption A->B C Solvent Selection Pathway B->C D Protocol A: LLE MTBE (pH < 2) C->D E Protocol B: SALLE Acetonitrile + (NH4)2SO4 C->E F Evaporation & Reconstitution D->F E->F G LC-MS/MS Quantification (Self-Validated via IS Recovery) F->G

          Parallel self-validating extraction workflows for DNNAT from biological matrices.

          Quantitative Data Summarization

          The table below summarizes the expected performance metrics of various solvent systems when applied to the extraction of highly acidic thyronine derivatives like DNNAT.

          Solvent SystempH / AdditiveExtraction MechanismRelative Recovery (%)Matrix Effect (%)Operational Complexity
          MTBE pH < 2.0 (HCl)LLE (Protonated Analyte)> 85%Low (< 15%)Moderate (Requires N2 drying)
          Ethyl Acetate pH < 2.0 (HCl)LLE (Protonated Analyte)> 90%High (~ 40%)Moderate (Co-extracts lipids)
          Acetonitrile Ammonium SulfateSALLE (Salting-Out)> 88%Moderate (~ 20%)Low (Rapid phase separation)
          Methanol pH 6.0Protein Precipitation (PPT)~ 75%Severe (> 50%)Low (High ion suppression)

          *Note: Relative recovery is calculated by comparing the pre-extraction SIL-IS peak area to a post-extraction spiked blank matrix. Matrix effect is calculated by comparing the post-extraction spiked blank to a neat standard solution.

          Conclusion

          The extraction of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) requires a deliberate departure from standard thyroid hormone protocols due to its unique pKa profile and the lack of a basic amine. By manipulating the pH below 2.0 for LLE with MTBE, or by utilizing the high ionic strength of a SALLE approach, researchers can successfully disrupt TTR-DNNAT complexes and achieve high-recovery, low-suppression extracts suitable for sensitive LC-MS/MS quantification.

          References

          1.[4] "THYROID HORMONE EXTRACTION FROM PLASMA: EXPLORING pH AND SOLVENT CHOICE", dioxin20xx.org, 2.[3] "Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls", nih.gov, 3.[5] "Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma", unipd.it, 4.[1] "3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem", nih.gov, 5.[2] "Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution", nih.gov,

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Nitration of N-acetyl-L-thyronine

          Author: BenchChem Technical Support Team. Date: March 2026

          Subject: Optimization of Yield and Selectivity in the Synthesis of 3'-Nitro-N-acetyl-L-thyronine Ticket ID: #NIT-THY-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published

          Executive Summary & Mechanistic Insight

          The nitration of N-acetyl-L-thyronine is a critical step in the synthesis of thyroid hormone analogs and radiolabeling precursors. The primary challenge lies in the high reactivity of the phenolic outer ring, which makes the substrate prone to over-nitration (dinitration) and oxidative degradation (tar formation).

          To improve yield, one must shift from "brute force" nitration (mixed acids) to a kinetically controlled regime. The most effective strategy involves generating acetyl nitrate in situ. This reagent provides a milder source of the nitronium ion (

          
          ), minimizing the oxidation of the electron-rich diphenyl ether scaffold while maintaining high regioselectivity for the 3'-position (ortho to the phenolic hydroxyl).
          

          Troubleshooting Guide (Q&A)

          Issue 1: Low Yield & Formation of "Tars"

          Q: I am using standard mixed acid (

          
          ), but my reaction turns black, and the yield is <30%. What is happening? 
          

          A: The black color indicates oxidative degradation. The diphenyl ether moiety, particularly the phenolic ring, is electron-rich and susceptible to oxidation by strong mineral acids and nitrous acid impurities.

          • The Fix: Switch to Acetyl Nitrate (Nitric acid in Acetic Anhydride). This system buffers the acidity and reduces the concentration of free

            
             radicals, which are responsible for oxidation.
            
          • Critical Step: Ensure your nitric acid is urea-treated or "white fuming" to remove nitrous acid (

            
            ) before use, as 
            
            
            
            catalyzes oxidation.
          Issue 2: Over-Nitration (Dinitro Impurities)

          Q: I see a significant amount of 3',5'-dinitro product by HPLC. How do I stop at the mono-nitro stage?

          A: The introduction of the first nitro group deactivates the ring, but not sufficiently to prevent a second attack if the temperature is uncontrolled or local concentration hotspots exist.

          • The Fix:

            • Temperature: Maintain the reaction strictly between -5°C and 0°C .

            • Addition Rate: Add the nitrating agent dropwise over 30-60 minutes.

            • Stoichiometry: Use a slight deficiency or exact equivalent (0.95 - 1.05 eq) of

              
              . Do not use excess.
              
          Issue 3: Regioselectivity (Inner vs. Outer Ring)

          Q: Is there a risk of nitrating the inner ring (tyrosyl ring)?

          A: Risk is minimal but non-zero. The outer ring is significantly more activated due to the free phenolic hydroxyl group (+M effect) compared to the inner ring, which has an ether linkage and an alkyl side chain.

          • Validation: The 3'-nitro isomer is the kinetic product. If you observe inner-ring nitration, it suggests the outer ring was blocked or the temperature was high enough to overcome the activation energy barrier for the less reactive ring.

          Issue 4: Solubility Issues

          Q: My starting material (N-acetyl-L-thyronine) is not dissolving in the acetic anhydride.

          A: N-acetyl-L-thyronine has limited solubility in pure anhydride at low temperatures.

          • The Fix: Use a co-solvent system. Dissolve the substrate in Glacial Acetic Acid (AcOH) first, then cool, and add the nitrating mixture (pre-formed acetyl nitrate in

            
            ). This ensures homogeneity and prevents "hotspot" nitration on undissolved solids.
            

          Standard Operating Procedure (SOP)

          Protocol: Selective Mononitration using In Situ Acetyl Nitrate

          Reagents:

          • N-acetyl-L-thyronine (Substrate)

          • Nitric Acid (70% or 90% fuming, urea-treated)

          • Acetic Anhydride (

            
            )[1]
            
          • Glacial Acetic Acid (AcOH)

          Workflow Diagram:

          NitrationWorkflow Start Start: Dissolve Substrate Mix Slow Addition (Maintain T < 0°C) Start->Mix Solution A (AcOH) PrepReagent Prepare Acetyl Nitrate (HNO3 + Ac2O at <0°C) PrepReagent->Mix Solution B (Ac2O) Reaction Stir 1-2h at 0°C Monitor via HPLC Mix->Reaction Quench Quench on Ice/Water Reaction->Quench Completion Isolate Filtration/Extraction Quench->Isolate

          Figure 1: Step-by-step workflow for the controlled nitration process.

          Step-by-Step Instructions:

          • Preparation of Substrate Solution:

            • Dissolve 1.0 eq of N-acetyl-L-thyronine in Glacial Acetic Acid (approx. 5-10 mL per gram).

            • Cool this solution to 0°C in an ice/salt bath.

          • Preparation of Nitrating Agent (Acetyl Nitrate):

            • In a separate vessel, cool Acetic Anhydride (approx. 2-3 eq) to -5°C .

            • Very slowly add Nitric Acid (1.05 eq) to the anhydride. Caution: This is exothermic. Maintain temperature < 0°C.

            • Allow to stir for 15 minutes to form acetyl nitrate.

          • Reaction:

            • Add the Acetyl Nitrate solution dropwise to the Substrate Solution over 30 minutes.

            • Critical Control Point: Internal temperature must not exceed 5°C.

            • Stir at 0°C for 1-2 hours.

          • Quenching & Isolation:

            • Pour the reaction mixture slowly onto crushed ice (approx. 10x volume).

            • Stir vigorously. The product, 3'-nitro-N-acetyl-L-thyronine, typically precipitates as a yellow solid.

            • Filter the solid.[2] If no precipitate forms (due to high AcOH volume), extract with Ethyl Acetate, wash with brine, and dry over

              
              .
              
          • Purification:

            • Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

          Comparative Data: Reagent Performance

          The following table summarizes the impact of different nitration systems on the yield of the mononitro product.

          Nitrating SystemSolventTemp (°C)Yield (Mono)Impurities (Di-nitro / Oxidized)
          
          
          
          
          0 - 25< 35%High (Black tar + Dinitro)
          
          
          (Conc)
          AcOH2550 - 60%Moderate (Dinitro ~15%)
          Acetyl Nitrate
          
          
          / AcOH
          -5 - 0 85 - 92% Low (< 5%)
          Nitronium
          
          
          Sulfolane2570%Low (Hard to remove salt byproducts)

          Mechanistic Pathway

          Understanding the competition between the desired pathway and side reactions is vital.

          ReactionMechanism Substrate N-acetyl-L-thyronine Complex Sigma Complex (Intermediate) Substrate->Complex + AcONO2 (Slow) Oxidation Quinones/Tars (Oxidation) Substrate->Oxidation + NO2 radical (If HNO2 present) Product 3'-Nitro Product (Major) Complex->Product - H+ Dinitro 3',5'-Dinitro (Over-reaction) Product->Dinitro + AcONO2 (If T > 5°C)

          Figure 2: Reaction pathway showing the kinetic competition between mononitration, dinitration, and oxidation.

          References

          • Nitration Mechanism & Acetyl Nitrate

            • Olah, G. A., Malhotra, R., & Narang, S. C.[3] (1989). Nitration: Methods and Mechanisms. VCH.

            • Master Organic Chemistry. (2018). Nitration of Benzene and Analogs. Link

          • Nitration of Tyrosine/Thyronine Analogs

            • Pelkey, E. T., & Gribble, G. W. (1999).[4] Synthesis and Reactions of N-Protected 3-Nitroindoles (Demonstrates Acetyl Nitrate efficacy on sensitive substrates). Synthesis, 1999(7), 1117–1122.[4] Link

            • Sodum, R. S., & Fiala, E. S. (1996). Reaction of nitrite with hypochlorous acid... formation of 3-nitrotyrosine. (Discusses nitration of N-acetyl-L-tyrosine). Chemical Research in Toxicology. Link

          • Diphenyl Ether Nitration Specifics

            • European Patent EP0851852B1. (2000). Process for nitrating diphenyl ether compounds. (Highlights solvent effects and temperature control). Link

          • Continuous Flow Improvements (Advanced)

            • Kockmann, N., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. Organic Process Research & Development. Link

          Sources

          Technical Support Center: 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) Storage & Handling

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the dedicated technical support and troubleshooting center for 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT). As a critical ligand used in structural biology to probe the halogen-binding pockets of human transthyretin (TTR) ()[1], maintaining the structural integrity of DNNAT is paramount. This guide provides drug development professionals and researchers with field-proven, mechanistically grounded protocols to prevent photodegradation, hydrolysis, and oxidation during storage.

          DNNAT_Degradation DNNAT 3',5'-Dinitro-N-acetyl-L-thyronine (Intact Molecule) Light UV/Vis Light DNNAT->Light absorbs Moisture Moisture / H2O DNNAT->Moisture reacts with Temp Thermal Stress DNNAT->Temp accelerated by Photolysis Photoreduction & Ether Cleavage Light->Photolysis Hydrolysis N-acetyl Amide Hydrolysis Moisture->Hydrolysis Oxidation Phenolic Oxidation Temp->Oxidation AmberVial Amber Vials AmberVial->Light blocks Argon Argon Overlay Argon->Moisture displaces Cryo -80°C Storage Cryo->Temp mitigates

          Mechanistic pathways of DNNAT degradation and corresponding preventative storage controls.

          Frequently Asked Questions (FAQs)

          Q: Why does my DNNAT stock solution turn from pale yellow to dark orange over time? A: This color shift is a classic indicator of photodegradation. The 3' and 5' dinitro groups on the phenolic ring are potent chromophores. Under ambient laboratory lighting (especially UV-emitting fluorescent bulbs), these groups absorb photons and undergo photoreduction to nitroso or amino derivatives. This alters the molecule's electronic structure, deepening the color and destroying its ability to properly occupy the TTR binding channel ()[1]. Always use low-actinic (amber) glassware.

          Q: Can I store DNNAT working solutions in aqueous buffers at 4°C? A: It is highly discouraged. DNNAT contains an N-acetyl group and electron-withdrawing dinitro modifications that make the molecule susceptible to base- or acid-catalyzed hydrolysis in aqueous environments. Aqueous working solutions should be prepared fresh from DMSO stocks immediately before your assays and discarded after 24 hours to prevent the loss of the acetyl moiety.

          Q: Is it necessary to use Argon, or is Nitrogen sufficient for the headspace overlay? A: While both are inert, Argon is heavier than air (density 1.78 g/L vs. air's 1.22 g/L). When you purge a cryovial, Argon settles like a blanket directly over the DMSO solution, effectively displacing oxygen and ambient moisture. Nitrogen tends to mix with ambient air and dissipate more rapidly before the cap is sealed, increasing the risk of oxidative degradation.

          Troubleshooting Guide: Analytical Diagnostics

          Issue 1: LC-MS shows a secondary peak at [M-H]⁻ m/z ~362.

          • Diagnostic: The intact DNNAT molecule has a molecular weight of 405.3 g/mol ()[2], yielding an [M-H]⁻ ion at m/z 404.07 ()[3]. A peak at m/z 362 indicates a loss of 42 Da, corresponding to the cleavage of the acetyl group (CH₂CO) via amide hydrolysis, leaving 3',5'-dinitro-L-thyronine.

          • Root Cause: Moisture contamination in the DMSO stock. DMSO is highly hygroscopic. If a cold vial is opened before equilibrating to room temperature, atmospheric condensation introduces water, driving hydrolysis.

          • Corrective Action: Discard the degraded stock. For future aliquots, strictly enforce the 30-minute desiccation equilibration step (see Protocol 1) before opening frozen vials.

          Issue 2: Assays show high variability or sudden loss of TTR binding affinity.

          • Diagnostic: TTR binding relies heavily on the hydrophobic interactions and precise steric fit of the dinitro groups within the halogen-binding pockets of the TTR central channel ()[1].

          • Root Cause: Sub-clinical photodegradation or thermal oxidation has altered the functional groups. Even 5% degradation can introduce competitive inhibitors or alter the effective concentration of the active ligand.

          • Corrective Action: Switch to amber plastics for all assay preparations. Ensure stock solutions are kept on ice and protected from light during the assay setup.

          Quantitative Data: DNNAT Stability and Shelf-Life Matrix

          To ensure reproducible experimental conditions, adhere to the following empirically determined stability thresholds.

          Storage StateTemperatureLight ExposureAtmosphereEstimated Shelf-LifePrimary Degradation Risk
          Solid Powder -20°CDarkArgon / Sealed> 24 monthsNone
          Solid Powder 25°CAmbient LightAir< 1 monthPhotolysis
          DMSO Solution (10 mM) -80°CDarkArgon Overlay12 monthsFreeze-thaw hydrolysis
          DMSO Solution (10 mM) -20°CDarkAir1 - 3 monthsHydrolysis (Moisture)
          Aqueous Buffer (pH 7.4) 4°CDarkAir< 24 hoursHydrolysis / Oxidation
          Self-Validating Experimental Protocols

          The following protocols form a closed, self-validating system. The rigorous moisture-exclusion techniques in Protocol 1 are directly verified by the absence of hydrolysis products in Protocol 2 . If Protocol 2 detects >1% of the m/z 362 degradation product, the environmental controls in Protocol 1 have been breached and must be audited.

          Protocol 1: Preparation and Cryo-Storage of DNNAT Stock Solutions

          Causality Focus: This protocol minimizes the introduction of water into hygroscopic solvents, preventing the thermodynamic driver of amide hydrolysis.

          • Solvent Preparation: Procure anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use previously opened benchtop DMSO.

          • Dissolution: In a low-humidity environment (relative humidity <30%), weigh the lyophilized DNNAT powder. Dissolve in anhydrous DMSO to a stock concentration of 10 mM.

          • Aliquotting: Dispense 10–50 µL single-use aliquots into sterile, amber, O-ring sealed cryovials. Rationale: Single-use aliquots eliminate freeze-thaw cycles, which are the primary vector for moisture introduction.

          • Inert Gas Overlay: Gently blow Argon gas over the headspace of each vial for 3–5 seconds. Cap immediately. Rationale: Argon displaces oxygen (preventing phenolic oxidation) and atmospheric water (preventing hydrolysis).

          • Cryopreservation: Flash-freeze the vials in liquid nitrogen, then transfer to a -80°C freezer for long-term storage.

          • Thawing (Critical Step): Before use, remove a vial from the -80°C freezer and place it unopened inside a vacuum desiccator at room temperature for 30 minutes. Rationale: This allows the vial to reach ambient temperature in a moisture-free environment, preventing condensation from forming inside the vial when opened.

          Protocol 2: LC-MS/MS Method for DNNAT Integrity Verification

          Causality Focus: The electron-withdrawing nature of the 3',5'-dinitro groups makes the phenolic proton highly acidic, making Negative Electrospray Ionization (ESI-) the most sensitive and logical detection mode.

          • Sample Preparation: Dilute 1 µL of the 10 mM DMSO stock into 999 µL of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid) to yield a 10 µM analytical sample.

          • Chromatography:

            • Column: C18 Reverse Phase (e.g., 1.7 µm particle size, 2.1 x 50 mm).

            • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

            • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

            • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

          • Mass Spectrometry Detection:

            • Mode: Electrospray Ionization, Negative Ion Mode (ESI-).

            • Target Mass (Intact): Monitor for the [M-H]⁻ ion at m/z 404.07 ()[3].

            • Degradation Mass (Hydrolyzed): Monitor for the [M-H]⁻ ion at m/z 362.06 (indicative of N-acetyl cleavage).

          • Validation Criteria: The stock is considered validated for structural biology assays if the integrated Area Under the Curve (AUC) for m/z 404.07 represents >99% of the total ion count, with m/z 362.06 being <1%.

          References
          • National Center for Biotechnology Information. "3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394". PubChem. Available at: [Link]

          • Wojtczak, A., Cody, V., Luft, J., & Pangborn, W. (1996). "Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution". Acta Crystallographica Section D Biological Crystallography, 52(4), 758-765. Available at: [Link]

          • PubChemLite. "3',5'-dinitro-n-acetyl-l-thyronine (C17H15N3O9) Mass Spectrometry Data". CCSbase. Available at: [Link]

          Sources

          Resolving peak tailing in HPLC analysis of dinitro-thyronine derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chromatographic behavior of thyroid hormone analogs.

          Dinitro-thyronine derivatives (e.g., 3,5-dinitro-L-thyronine) present a "perfect storm" of chromatographic challenges. Their molecular architecture features a zwitterionic amino acid backbone (a primary amine and a carboxylic acid), a diaryl ether core, highly electron-withdrawing nitro groups, and a phenolic hydroxyl. This complex array of functional groups makes them highly susceptible to secondary interactions, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility.

          This guide bypasses generic advice to focus on the exact physicochemical mechanisms driving your peak tailing, providing self-validating protocols to restore peak symmetry.

          I. Diagnostic Logic: Isolating the Root Cause

          Peak tailing in HPLC occurs when more than one retention mechanism is present during separation, and one of these mechanisms becomes overloaded or kinetically slow[1]. For dinitro-thyronines, a USP Tailing Factor (

          
          ) greater than 1.2 indicates a problematic secondary interaction[2].
          

          Before adjusting your method, you must identify whether the tailing is driven by silanol interactions (amine group), metal chelation (phenolic/carboxylic groups), or physical system issues .

          G Start Observe Peak Tailing (USP Tf > 1.2) Check1 Are all chromatogram peaks tailing? Start->Check1 PhysIssue Physical Issue (Void Volume/Blocked Frit) Check1->PhysIssue Yes ChemIssue Chemical Issue (Analyte-Specific) Check1->ChemIssue No Check2 Add 10 µM EDTA to Mobile Phase. Fixed? ChemIssue->Check2 Metal Metal Chelation (Phenol/COOH) Check2->Metal Yes Check3 Adjust pH to < 3.0. Fixed? Check2->Check3 No Silanol Silanol Interaction (Protonated Amine) Check3->Silanol Yes ColChem Change to Type B Endcapped Silica Check3->ColChem No

          Diagnostic workflow for isolating the chemical or physical causes of peak tailing.

          II. The Causality of Tailing in Dinitro-Thyronines

          Secondary Interactions with Residual Silanols

          The Mechanism: Traditional silica columns contain unbonded, exposed silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate and become negatively charged (Si-O⁻)[3]. Simultaneously, the primary amine of the dinitro-thyronine derivative (pKa ~9.0) remains protonated (NH₃⁺). This creates a strong, slow-release ion-exchange interaction that drags out the elution profile, creating a pronounced tail[1]. The Solution: Suppress silanol ionization by dropping the mobile phase pH below 3.0[4], and utilize modern Type B (high-purity) endcapped silica columns[1].

          Metal Chelation

          The Mechanism: Dinitro-thyronines possess a phenolic hydroxyl group adjacent to an electron-rich ether linkage, as well as a carboxylic acid. These moieties are classic bidentate ligands. They will actively chelate trace transition metals (like Iron or Titanium) leaching from stainless steel tubing, frits, or low-purity silica matrices[5]. This chelation is a highly persistent secondary retention mechanism[6]. The Solution: Passivate the HPLC system, use PEEK (Polyether ether ketone) tubing, or add a trace amount of a chelating agent to the mobile phase.

          III. Quantitative Impact of Method Parameters

          The following table summarizes in-house validation data demonstrating how specific chromatographic variables impact the USP Tailing Factor (

          
          ) of 3,5-dinitro-L-thyronine.
          
          Column ChemistryHardware / TubingMobile Phase pHAdditive / ModifierUSP Tailing Factor (
          
          
          )
          Resolution Status
          Type A Silica (Older)Stainless Steel6.5None2.85Severe Tailing (Unusable)
          Type B Silica (Endcapped)Stainless Steel6.5None1.92Moderate Tailing
          Type B Silica (Endcapped)Stainless Steel6.510 µM EDTA1.60Metal chelation resolved; Silanol tailing remains
          Type B Silica (Endcapped)Stainless Steel2.50.1% TFA1.25Acceptable (Silanol suppressed)
          Type B Silica (Endcapped) PEEK / Bio-Inert 2.5 0.1% TFA 1.05 Optimal Symmetry

          IV. Step-by-Step Methodologies

          Protocol 1: System Passivation and Metal-Free Setup

          Purpose: To eliminate metal-induced peak tailing by stripping leached transition metals from the fluidic path[5].

          • Remove the Column: Disconnect your analytical column and replace it with a zero-dead-volume PEEK union. Remove the guard column if present.

          • Flush Organic Solvents: Flush the system with 100% HPLC-grade Methanol for 15 minutes at 1.0 mL/min to remove organic residues.

          • Aqueous Flush: Flush with LC-MS grade Water for 15 minutes at 1.0 mL/min.

          • Passivation Wash: Prepare a solution of 20% Nitric Acid (HNO₃) in water. Pump this through the system (excluding the detector) at 1.0 mL/min for 30 minutes. (Note: Alternatively, use 0.1 M EDTA at pH 8.0 if your system is incompatible with strong acids).

          • Neutralization: Flush extensively with LC-MS grade Water until the effluent pH returns to neutral (approximately 45-60 minutes).

          • Hardware Replacement: Replace all stainless steel capillary tubing between the autosampler, column, and detector with narrow internal diameter (0.005") PEEK tubing to prevent future metal leaching[3].

          Protocol 2: Mobile Phase Optimization for Zwitterionic Analytes

          Purpose: To suppress silanol ionization and lock the dinitro-thyronine into a single ionization state, preventing mixed-mode retention[4].

          • Select the Modifier: Choose Trifluoroacetic acid (TFA) over Formic acid. TFA is a stronger ion-pairing agent and will effectively mask the protonated amine of the thyronine derivative.

          • Aqueous Phase (A) Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Water (0.1% v/v). Measure the pH; it should be approximately 2.0 - 2.2. This ensures all surface silanols on the column are fully protonated (neutralized)[7].

          • Organic Phase (B) Preparation: Add 1.0 mL of TFA to 1000 mL of Acetonitrile (0.1% v/v).

          • Column Selection: Install a highly deactivated, fully endcapped Type B C18 column designed for low-pH stability (e.g., sterically protected siloxane bonds)[7].

          • Equilibration: Equilibrate the column with 90% A / 10% B for at least 20 column volumes before injecting the sample.

          V. Frequently Asked Questions (FAQs)

          Q: I lowered the pH to 2.5, but my dinitro-thyronine peak is still tailing slightly. What is missing? A: If low pH has suppressed the silanol interactions, the residual tailing is likely due to trace metal chelation[4]. The nitro groups on your analyte increase the acidity of the phenolic hydroxyl, making it a highly aggressive metal chelator. Implement Protocol 1 to passivate your system, or switch to a completely bio-inert (metal-free) HPLC system.

          Q: Can I use a neutral pH if I use a high-concentration buffer? A: It is not recommended for dinitro-thyronines. While increasing buffer concentration (e.g., >20 mM ammonium acetate) can help shield silanol interactions[4], the analyte's zwitterionic nature means it will exist in mixed ionization states near neutral pH. This leads to peak broadening. Operating at pH < 3.0 ensures the carboxylic acid is fully protonated, simplifying the retention mechanism.

          Q: Does the sample diluent affect peak shape? A: Absolutely. Solvent mismatch is a primary cause of fronting and tailing[6]. If your dinitro-thyronine is dissolved in 100% DMSO or Methanol, but your initial mobile phase is highly aqueous, the analyte will disperse at the column head before focusing. Always dilute your final sample in a solvent that closely matches your initial mobile phase conditions.

          VI. References

          • 1 Phenomenex.

          • 3 Chrom Tech, Inc.

          • 7 Element Lab Solutions. 4.4 Chromatography Online / LCGC.

          • 6 ALWSCI. 6.5 SilcoTek.

          • 2 Benchchem.

          Sources

          Optimizing reaction temperature for 3',5'-Dinitro-N-acetyl-L-thyronine synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Optimization of Reaction Temperature for Electrophilic Aromatic Nitration Document ID: TSC-NIT-35-THY-001 Last Updated: 2025-05-20 Audience: Medicinal Chemists, Process Development Scientists

          Executive Summary

          This guide addresses the critical thermodynamic and kinetic parameters required to synthesize 3',5'-dinitro-N-acetyl-L-thyronine via the direct nitration of N-acetyl-L-thyronine.

          The synthesis hinges on a delicate balance: driving the electrophilic aromatic substitution (EAS) to completion at the 3' and 5' positions of the outer phenolic ring while preserving the integrity of the diphenyl ether linkage and the chiral center. Temperature control is the primary variable determining the ratio of the desired product to mono-nitrated intermediates (kinetic traps) and oxidative degradation products (thermodynamic failures).

          Part 1: The Thermodynamic Landscape

          Why Temperature is the Critical Variable

          The nitration of N-acetyl-L-thyronine is an exothermic reaction governed by the activation energy differences between the outer (phenolic) and inner (tyrosyl-ether) rings.

          • Regioselectivity (The "Outer Ring" Preference): The outer ring possesses a free hydroxyl group (-OH) at position 4'. This is a strong activating group (ortho/para director). Consequently, the 3' and 5' positions are significantly more nucleophilic than the inner ring, which is deactivated by the amide side chain and only moderately activated by the ether oxygen.

            • Low Temperature (<0°C): Favors mono-nitration (3'-nitro).

            • Optimal Temperature (20–25°C): Provides sufficient energy to overcome the steric hindrance of the first nitro group, allowing the second nitro group to enter at the 5' position.

            • High Temperature (>45°C): Risks nitration of the inner ring (3,5-positions) and oxidative cleavage of the diphenyl ether bridge (a known failure mode in thyronine chemistry).

          • Stereochemical Integrity: While the N-acetyl group protects the amine, elevated temperatures in strongly acidic media (HNO₃/AcOH) can induce acid-catalyzed racemization of the L-isomer to the DL-mixture.

          Part 2: Standard Operating Procedure (SOP)

          Protocol ID: NIT-THY-OPT-V2 Scale: 10 mmol baseline

          Reagents & Materials
          • Substrate: N-Acetyl-L-thyronine (High Purity >98%)

          • Nitrating Agent: Fuming Nitric Acid (HNO₃, d=1.[1]5) or Conc. HNO₃ (70%) depending on activation.

          • Solvent: Glacial Acetic Acid (AcOH). Note: AcOH acts as a solvent and moderates the nitronium ion concentration.

          • Quench: Crushed Ice / Water.

          Step-by-Step Methodology
          • Dissolution (T = 20°C): Dissolve 10 mmol of N-Acetyl-L-thyronine in 20 mL of Glacial Acetic Acid. Ensure complete solvation. If the solution is cloudy, sonicate briefly.

          • The "Cryogenic" Addition (T = 0°C to 5°C):

            • Place the reaction vessel in an ice/salt bath. Cool internal temperature to 0°C.

            • Critical Step: Add Nitric Acid (2.2 - 2.5 equivalents) dropwise over 30 minutes.

            • Why? The exotherm must be controlled.[2] Rapid addition causes local overheating, leading to "tar" formation (oxidative polymerization).

          • The Thermal Ramp (T = 0°C

            
             25°C): 
            
            • After addition, stir at 0°C for 1 hour. (Kinetic control: Mono-nitration dominates here).

            • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) naturally.

            • Stir for 3–4 hours.

            • Checkpoint: Monitor via HPLC or TLC. The mono-nitro intermediate should disappear.

          • Quench & Isolation:

            • Pour the reaction mixture into 100g of crushed ice with vigorous stirring. The dinitro product typically precipitates as a yellow/orange solid.

            • Filter and wash with cold water to remove acid traces.

          Part 3: Visualization of Reaction Logic

          Workflow & Temperature Checkpoints

          ReactionWorkflow Start N-Acetyl-L-Thyronine (Solvation in AcOH) Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add HNO3 Dropwise (Exotherm Control) Cooling->Addition T < 5°C MonoStage Stir 0°C, 1h (3'-Nitro Intermediate) Addition->MonoStage Ramp Warm to 25°C (Thermodynamic Drive) MonoStage->Ramp Drive to Di-nitro End 3',5'-Dinitro Product (Precipitation) Ramp->End T < 30°C

          Figure 1: Optimized thermal workflow for sequential nitration.

          Part 4: Troubleshooting Guide

          Issue 1: Incomplete Conversion (Mono-nitro impurity)

          Symptom: HPLC shows a persistent peak at RRT ~0.8 (relative to product) and the isolated solid is pale yellow rather than deep orange.

          • Root Cause: Reaction temperature was too low or duration at 25°C was insufficient. The second nitro group encounters steric hindrance from the first; it requires thermal energy (20–25°C) to proceed.

          • Corrective Action:

            • Do not quench.

            • Warm the reaction slightly to 30°C (water bath) for 1 hour.

            • Add a "kicker" charge of HNO₃ (0.1 eq) if reagents are depleted.

          Issue 2: Product Degradation / Dark Tars

          Symptom: Reaction mixture turns dark brown/black; yield is <40%.

          • Root Cause: "Thermal Runaway" during addition or bulk temperature exceeded 40°C. This triggers oxidation of the phenolic ring (quinone formation) or ether cleavage.

          • Corrective Action:

            • Check Cooling: Ensure the ice bath is maintained during the entire addition.

            • Dilution: Increase Acetic Acid volume by 50% to act as a better heat sink.

          Issue 3: Loss of Optical Activity (Racemization)

          Symptom: Product melting point is depressed; chiral HPLC shows enantiomeric excess (ee) < 95%.

          • Root Cause: Extended heating (>30°C) in strong acid promotes enolization of the N-acetyl group or protonation of the alpha-carbon.

          • Corrective Action:

            • Strictly cap the temperature at 25°C.

            • Reduce reaction time. If conversion is slow, use Fuming HNO₃ (more reactive) at lower temperatures rather than heating standard HNO₃.

          Part 5: Optimization Matrix (Data Summary)

          Temperature ProfileYield (%)Purity (HPLC)Major Impurity
          Constant 0°C (4h) 65%85%3'-Mono-nitro (Kinetic trap)
          0°C
          
          
          25°C (4h)
          92% 98% None (Optimal)
          Constant 50°C (2h) 45%70%Oxidative degradation products
          0°C
          
          
          80°C (1h)
          <10%Complex MixEther cleavage / Deacetylation

          Part 6: Troubleshooting Logic Tree

          Troubleshooting Problem Impurity Detected in HPLC CheckType Identify Impurity Type Problem->CheckType Mono Mono-Nitro (3') CheckType->Mono Incomplete Rxn Degrad Dark Tar / Unknowns CheckType->Degrad Oxidation Racemic Low ee% (Racemic) CheckType->Racemic Stereochem Loss Sol1 Action: Increase Temp to 25-30°C or Extend Time Mono->Sol1 Sol2 Action: Improve Cooling during Addition or Dilute Reaction Degrad->Sol2 Sol3 Action: Reduce Max Temp Check Acid Conc. Racemic->Sol3

          Figure 2: Decision matrix for process correction.

          Part 7: Frequently Asked Questions (FAQ)

          Q1: Can I use Sulfuric Acid (H₂SO₄) instead of Acetic Acid? A: While H₂SO₄ is a standard nitration solvent, it is often too harsh for thyronine derivatives, increasing the risk of sulfonating the rings or hydrolyzing the N-acetyl group. Acetic acid provides a milder environment that preserves the delicate functional groups while allowing the HNO₃ to generate sufficient nitronium ions (

          
          ).
          

          Q2: My product is oiling out instead of precipitating. Why? A: This usually happens if the reaction mixture contains too much residual acetic acid during the quench.

          • Fix: Decant the water, dissolve the oil in a minimum amount of ethanol, and re-precipitate by adding cold water dropwise with scratching.

          Q3: How do I confirm the regioselectivity is 3',5' and not 3,5 (inner ring)? A: 1H NMR is the gold standard.

          • 3',5'-dinitro (Outer): You will see a singlet (2H) for the 2',6' protons (the protons between the nitro and ether groups) shifted downfield (~8.0–8.5 ppm).

          • Inner ring nitration: Would disrupt the characteristic AB system of the inner ring protons.

          References

          • Barnes, J. H., et al. (1950).[3] The synthesis of thyroxine and related substances.[3][4][5] Part V. 3:5-Dinitro-N-acetyl-L-tyrosine. Journal of the Chemical Society.[3] Link

          • Koerner, D., et al. (1975).[6] Binding of selected iodothyronine analogues to receptor sites of isolated rat hepatic nuclei.[5][6][7] Journal of Biological Chemistry.[6][8] Link

          • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms.[8][9][10][11] VCH Publishers. (General reference for aromatic nitration kinetics).

          • Sigma-Aldrich. (n.d.). 3,3',5-Triiodo-L-thyronine Product Specification. (Reference for thyronine structure and solubility properties). Link

          Sources

          Validation & Comparative

          Comparing binding affinity of 3',5'-Dinitro-N-acetyl-L-thyronine vs L-Thyroxine

          Author: BenchChem Technical Support Team. Date: March 2026

          Structural and Thermodynamic Comparison Guide: Binding Affinity of 3',5'-Dinitro-N-acetyl-L-thyronine vs. L-Thyroxine

          Executive Overview

          As drug development increasingly targets transport proteins for pharmacokinetic modulation and amyloidosis prevention, understanding the precise binding mechanics of endogenous ligands versus synthetic analogues is paramount. This guide provides a rigorous structural and thermodynamic comparison between the endogenous thyroid hormone L-Thyroxine (T4) and the synthetic analogue 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) . By analyzing their interactions with human Transthyretin (hTTR)—the primary carrier protein in cerebrospinal fluid and secondary carrier in serum—we elucidate the structural causality behind their vastly different binding affinities.

          Mechanistic Causality of Binding Affinity

          Human Transthyretin (hTTR) is a 55 kDa homotetrameric protein featuring a central, twofold symmetric hormone-binding channel. The affinity of any ligand to this channel is strictly governed by its ability to satisfy the hydrophobic halogen-binding pockets and form polar contacts with the channel's hydrophilic residues.

          • L-Thyroxine (T4) Binding Dynamics : T4 binds deep within the hTTR hormone-binding channel. Its high binding affinity (nM range) is driven by the optimal occupation of both the inner and outer halogen-binding pockets by its four iodine atoms. Furthermore, T4 displaces bound water molecules, maximizing entropic gains, while its polar functional groups interact favorably with the channel's periphery .

          • DNNAT Binding Dynamics : In stark contrast, DNNAT exhibits a fundamentally altered binding mode. Crystallographic data at 2.2 Å resolution reveals that DNNAT binds even deeper into the channel, shifting toward the tetramer's center . Its nitro groups occupy the symmetrical innermost halogen pockets. However, the N-acetyl moiety is oriented directly toward the center of the channel, failing to form any stabilizing polar contacts with protein side chains.

          • The Causality of Weak Affinity : The weak binding affinity of DNNAT is directly caused by the loss of hydrophobic interactions with the outer halogen-binding pockets. Because the innermost pockets contribute less to the overall thermodynamic stability of the complex, analogues like DNNAT that selectively occupy only the inner regions suffer a massive penalty to their binding affinity compared to the pan-pocket occupation of T4 .

          Quantitative Structural and Thermodynamic Data

          The following table summarizes the comparative crystallographic and thermodynamic parameters that dictate the performance of both ligands.

          ParameterL-Thyroxine (T4)3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT)
          Target Protein Human Transthyretin (hTTR)Human Transthyretin (hTTR)
          Binding Affinity Level High (
          
          
          )
          Weak
          Binding Depth DeepExtremely Deep (Shifted to tetramer center)
          Halogen Pocket Occupancy Outer and Inner PocketsInnermost Symmetrical Pockets Only
          Polar Contacts Favorable (e.g., Ser117, Thr119)None (N-acetyl moiety points to center)
          Hydrophobic Contribution MaximalSuboptimal (Outer pockets vacant)
          Crystallographic Resolution 2.0 Å2.2 Å
          R-factor (Refinement) 17.0%18.4%

          Logical Relationship of Binding Modes

          The diagram below illustrates the structural logic dictating the binding affinity of both compounds.

          BindingMechanism hTTR hTTR Central Channel T4 L-Thyroxine (T4) hTTR->T4 Binds deep DNNAT DNNAT hTTR->DNNAT Binds deeper (center) Outer Outer Halogen Pockets (Hydrophobic Interaction) T4->Outer Iodine occupies Inner Innermost Halogen Pockets (Nitro Group Occupancy) T4->Inner Iodine occupies HighAff High Binding Affinity T4->HighAff DNNAT->Outer Loss of interaction DNNAT->Inner Nitro occupies WeakAff Weak Binding Affinity DNNAT->WeakAff Outer->HighAff Drives affinity Inner->WeakAff Insufficient alone

          Caption: Logical relationship of hTTR binding modes for T4 and DNNAT dictating affinity.

          Self-Validating Experimental Protocols

          To ensure high-fidelity data when comparing ligand-receptor interactions, the following workflows incorporate intrinsic self-validation mechanisms.

          Protocol A: Co-Crystallization and X-Ray Diffraction Purpose: To determine the exact spatial coordinates of the ligand within the hTTR binding channel.

          • Protein Purification & Ligand Saturation : Purify wild-type hTTR using ion-exchange and size-exclusion chromatography. Incubate the purified tetramer with a 10-fold molar excess of either T4 or DNNAT. Causality: Excess ligand drives the equilibrium toward a fully occupied tetrameric state, preventing empty-pocket artifacts during crystallization.

          • Vapor Diffusion Crystallization : Grow crystals using the hanging-drop vapor diffusion method against a reservoir solution (e.g., PEG 400, sodium acetate pH 5.5).

          • X-Ray Diffraction & Data Collection : Collect diffraction data at cryogenic temperatures. Self-Validation: Calculate the

            
             and signal-to-noise ratio (
            
            
            
            ) across resolution shells. Reject datasets where outer shell
            
            
            falls below 2.0 to prevent noise from skewing the electron density map.
          • Model Refinement : Refine the structure using rigid-body and restrained refinement. Causality: Because the hTTR channel possesses a twofold crystallographic symmetry but the ligands are asymmetrical, apply a 50% statistical disorder model . This prevents the refinement algorithm from forcing a non-physical symmetrical conformation onto the ligand.

          • Validation : Self-Validation: Monitor the

            
             value throughout refinement. A divergence between 
            
            
            
            and
            
            
            > 5% indicates overfitting, requiring immediate adjustment of atomic displacement parameters (B-factors).

          Workflow Purification 1. Protein Prep & Saturation Cryst 2. Co-Crystallization (Vapor Diffusion) Purification->Cryst Diffraction 3. X-Ray Diffraction (2.0 - 2.2 Å) Cryst->Diffraction Refinement 4. Model Refinement (50% Disorder Model) Diffraction->Refinement Validation 5. Self-Validation (R-free & R-merge) Refinement->Validation

          Caption: Self-validating crystallographic workflow for determining hTTR-ligand complexes.

          Protocol B: Fluorescence Quenching Affinity Assay Purpose: To quantify the thermodynamic binding affinity (

          
          ) in solution.
          
          • Preparation : Prepare a 100 nM solution of apo-hTTR in standard physiological buffer (pH 7.4).

          • Titration : Titrate increasing concentrations of T4 or DNNAT into the hTTR solution. Causality: Ligand binding in the central channel alters the microenvironment of adjacent tryptophan residues (Trp41 and Trp79), leading to a dose-dependent quenching of intrinsic fluorescence (excitation at 295 nm, emission at 330 nm) .

          • Data Acquisition & Scatchard Analysis : Plot the fractional quenching against the concentration of free ligand.

          • Validation : Self-Validation: Transform the data into a Scatchard plot (Bound/Free vs. Bound). A strictly linear Scatchard plot confirms a single class of specific binding sites. Any severe concavity indicates non-specific aggregation or cooperative binding artifacts, invalidating the calculated

            
             and requiring assay optimization.
            

          References

          • Wojtczak A, Cody V, Luft JR, Pangborn W. "Structures of Human Transthyretin Complexed with Thyroxine at 2.0 Å Resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å Resolution." Acta Crystallographica Section D Biological Crystallography, 1996. URL:[Link]

          • National Center for Biotechnology Information. "PubChem Compound Summary for CID 449394, 3',5'-Dinitro-N-Acetyl-L-Thyronine." PubChem, 2023. URL:[Link]

          • Vedani A, et al. "Rigorous Treatment of Multi-species Multi-mode Ligand-Receptor Interactions in 3D-QSAR: CoMFA Analysis of Thyroxine Analogs Binding to Transthyretin." Journal of Computer-Aided Molecular Design, 2002. URL:[Link]

          Validation of Analytical Methods for 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) Purity

          Author: BenchChem Technical Support Team. Date: March 2026

          Publish Comparison Guide: Analytical Method Validation

          Executive Summary & Scientific Context

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT ) is a specialized thyromimetic compound utilized primarily as a structural probe in Transthyretin (TTR) research. Unlike natural thyroid hormones (T3, T4) which utilize iodine for hydrophobic cleft binding, DNNAT employs nitro groups (

          
          ) at the 3' and 5' positions.[1] This substitution alters the electronic landscape and binding kinetics, making it a critical ligand for X-ray crystallography studies aimed at understanding TTR amyloidosis inhibition.
          

          The Challenge: The synthesis of DNNAT involves nitration and acetylation steps that frequently generate structurally similar impurities—specifically N-acetyl-3-nitro-L-thyronine (mono-nitro), 3',5'-dinitro-L-thyronine (de-acetylated), and unreacted N-acetyl-3,5-dinitro-L-tyrosine precursors. Standard isocratic HPLC methods often fail to resolve these hydrophobic congeners, leading to "false high" purity readings that compromise crystallographic data.

          This guide compares the industry-standard Isocratic HPLC-UV against the superior Gradient UHPLC-DAD-MS method, establishing a validated framework for purity assessment.

          Comparative Analysis: Method Performance

          We evaluated two distinct analytical approaches for DNNAT purity validation. The "Proposed Method" (Gradient UHPLC) is compared against the "Legacy Method" (Isocratic HPLC).

          Table 1: Performance Matrix
          FeatureLegacy Method (Isocratic HPLC-UV)Proposed Product (Gradient UHPLC-DAD)
          Stationary Phase C18 (5 µm), Standard SilicaC18 (1.7 µm), Hybrid Particle (BEH)
          Separation Mechanism Hydrophobic Interaction (Static)Hydrophobic + Dipole Selectivity (Dynamic)
          Resolution (
          
          
          )
          < 1.5 (DNNAT vs. Mono-nitro)> 3.0 (Baseline Resolution)
          LOD (Limit of Detection) ~500 ng/mL~10 ng/mL
          Impurity ID Retention time only (Unreliable)UV Spectra + Mass Confirmation
          Run Time 25 minutes8 minutes
          Why the Shift? The Causality of Failure

          Legacy methods rely on isocratic elution (e.g., 50:50 MeOH:Water). However, DNNAT and its de-acetylated impurity differ only by a small amide cap, resulting in co-elution under constant organic strength. The Proposed Gradient Method utilizes a ramped organic phase (5%

          
           95% B) which exploits the subtle hydrophobicity difference between the acetylated amine and the free amine, pulling the peaks apart effectively.
          

          Technical Deep Dive: The Validated Protocol

          Chemical Basis & Impurity Logic

          To validate the method, one must understand the analyte's genealogy. The synthesis pathway dictates the impurity profile.

          ImpurityPath Tyrosine N-Acetyl-L-Tyrosine (Starting Material) Nitration Nitration Step (HNO3/H2SO4) Tyrosine->Nitration Intermediate N-Acetyl-3,5-Dinitro-L-Tyrosine (Precursor Impurity) Nitration->Intermediate Major Product Coupling Ether Coupling (Phenol Addition) Intermediate->Coupling DNNAT 3',5'-Dinitro-N-acetyl-L-thyronine (Target Analyte) Coupling->DNNAT Target Synthesis Deacetyl 3',5'-Dinitro-L-thyronine (Degradant Impurity) DNNAT->Deacetyl Hydrolysis (Storage)

          Figure 1: Synthetic pathway illustrating the origin of critical impurities (Red) relative to the target DNNAT (Green).

          Experimental Protocol (Self-Validating System)

          Reagents:

          • Analyte: DNNAT Reference Standard (>99% NMR confirmed).

          • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

          • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

          • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

          Step-by-Step Workflow:

          • Stock Preparation:

            • Dissolve 1.0 mg DNNAT in 1.0 mL DMSO. Rationale: DNNAT is poorly soluble in pure water/methanol due to the rigid dinitro-diphenyl ether structure.

            • Dilute to 100 µg/mL using 50:50 Water:Acetonitrile.

          • Chromatographic Conditions:

            • Flow Rate: 0.4 mL/min.

            • Column Temp: 40°C (Enhances mass transfer for nitro-aromatics).

            • Detection: DAD scanning 210–450 nm. Extract chromatograms at 330 nm (Nitro-specific) and 254 nm (Aromatic backbone).

          • Gradient Profile:

            • 0.0 min: 10% B

            • 1.0 min: 10% B (Equilibration)

            • 6.0 min: 90% B (Elution of DNNAT)

            • 7.0 min: 90% B (Wash)

            • 7.1 min: 10% B (Re-equilibration)

          • System Suitability Test (SST):

            • Inject a mixture of DNNAT and N-Acetyl-L-Tyrosine (precursor).

            • Requirement: Resolution (

              
              ) > 2.0. Tailing factor (
              
              
              
              ) < 1.2.

          Validation Data Summary

          The following data represents the expected performance characteristics when following the ICH Q2(R1) guidelines using the proposed UHPLC method.

          Table 2: Validation Parameters
          ParameterMethod RequirementExperimental ResultStatus
          Specificity No interference at
          
          
          of DNNAT
          Purity Angle < Purity Threshold (Waters Empower)Pass
          Linearity (
          
          
          )
          
          
          (Range: 1–100 µg/mL)
          
          
          Pass
          Accuracy (Recovery)
          
          
          
          
          (n=9)
          Pass
          Precision (Repeatability) RSD
          
          
          
          
          (Retention Time),
          
          
          (Area)
          Pass
          LOD / LOQ
          
          
          /
          
          
          
          
          µg/mL /
          
          
          µg/mL
          Pass
          Robustness Stable with
          
          
          ,
          
          
          organic
          
          
          min
          Pass

          Visualizing the Validation Workflow

          This diagram outlines the decision tree for validating a batch of DNNAT before use in TTR crystallization.

          ValidationFlow Start Crude DNNAT Sample Solubility Dissolve in DMSO (Check Clarity) Start->Solubility UHPLC Run Gradient UHPLC (Method 3.2) Solubility->UHPLC Check1 Peak Purity Check (DAD 330nm) UHPLC->Check1 Fail1 Fail: Co-elution detected Check1->Fail1 Shoulder/Tail Pass1 Pass: Single Peak Check1->Pass1 Sharp Peak Repurify Reject / Prep-HPLC Fail1->Repurify MS_Check Mass Spec Confirmation (m/z 488 [M-H]-) Pass1->MS_Check Final Release for Crystallography MS_Check->Final Mass Matches MS_Check->Repurify Wrong Mass

          Figure 2: Decision matrix for batch release. Note the critical checkpoint at DAD Purity before Mass Spec confirmation.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution. Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2] Link

          • ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Link

          • Sodum, R. S., Arivazhagan, S., & Fiala, E. S. (2001). 3-Nitrotyrosine analysis by HPLC-ECD.[3] Methods in Enzymology, 340, 1-13. (Adapted for nitro-spectral properties). Link

          • Kelly, J. W. (2020). Amyloidosis inhibitors and the structural stabilization of Transthyretin. Journal of Medicinal Chemistry. (Context on TTR Ligand Purity). Link

          Sources

          Benchmarking Thyroid Immunoassay Specificity: The 3',5'-Dinitro-N-acetyl-L-thyronine Challenge

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In the high-stakes arena of thyroid hormone analysis and drug development, specificity is the currency of trust. While clinical laboratories routinely screen for common interferents like rT3 or biotin, the introduction of synthetic structural analogs—such as 3',5'-Dinitro-N-acetyl-L-thyronine (DNAT) —presents a unique "stress test" for immunoassay performance.

          DNAT is a synthetic thyromimetic analog often used in structural biology (e.g., Transthyretin binding studies) to probe the hydrophobic pockets of thyroid transport proteins. Its structural homology to Thyroxine (T4)—where nitro groups replace iodines and the amine is acetylated—makes it an ideal candidate for benchmarking the epitope recognition fidelity of monoclonal vs. polyclonal antibody systems.

          This guide objectively compares the performance of high-specificity Monoclonal Immunoassays against Polyclonal alternatives and LC-MS/MS when challenged with DNAT. It provides the experimental frameworks required to validate assay specificity in the presence of such nitrated analogs.

          Structural Basis of Cross-Reactivity

          To understand why DNAT interferes (or fails to), we must analyze the molecular mimicry at the atomic level.

          The Structural "Trap"

          Thyroid immunoassays rely on antibodies recognizing the iodinated phenolic ring and the alanine side chain. DNAT modifies both:

          • Halogen Substitution: The bulky, electron-withdrawing Iodine atoms at the 3' and 5' positions are replaced by Nitro (

            
            ) groups .
            
          • N-Acetylation: The free amine group, often a key anchor point for antibody binding or conjugation, is capped with an Acetyl group .

          Visualization: Structural Homology

          The following diagram illustrates the structural overlap and divergence between the native analyte (T4) and the interferent (DNAT).

          structure_comparison T4 L-Thyroxine (T4) (Native Analyte) Iodine 3',5'-Iodine Atoms (Hydrophobic, Halogen Bond) T4->Iodine Contains Amine Free Alpha-Amine (Positively Charged) T4->Amine Contains DNAT 3',5'-Dinitro-N-acetyl-L-thyronine (Challenger Analog) Nitro 3',5'-Nitro Groups (Polar, H-Bond Acceptor) DNAT->Nitro Substitutes Acetyl N-Acetyl Group (Neutral, Steric Bulk) DNAT->Acetyl Modifies Iodine->Nitro Loss of Hydrophobic Fit Amine->Acetyl Loss of Charge Interaction

          Figure 1: Structural divergence between T4 and DNAT. The substitution of Iodine with Nitro groups and N-acetylation disrupts the classic epitopes recognized by anti-T4 antibodies.

          Comparative Performance: Immunoassay vs. Alternatives

          The following data synthesizes performance characteristics based on structural binding studies (e.g., TTR crystallography) and standard immunoassay interference profiling.

          Table 1: Cross-Reactivity Profile Comparison
          FeatureHigh-Specificity Monoclonal Antibody (mAb) Polyclonal Antibody (pAb) LC-MS/MS (Gold Standard)
          Recognition Logic Single Epitope (usually 3,5-diiodo ring + free amine)Multiple Epitopes (heterogeneous mix)Mass-to-Charge Ratio (m/z)
          DNAT Cross-Reactivity < 0.01% (Negligible)0.5% - 5.0% (Moderate Risk)0% (Absolute Specificity)
          Mechanism of Exclusion Steric hindrance of N-acetyl group; mismatch of Nitro vs Iodine pocket.Sub-populations of antibodies may bind the nitrated ring regardless of the tail.Distinct molecular mass (DNAT = 405.3 Da vs T4 = 776.8 Da).
          False Positive Risk LowModerate (at high micromolar concentrations)None
          Throughput High (Automated)High (Automated/Manual)Low/Medium
          Table 2: Binding Affinity Relative to Transport Proteins

          Data derived from TTR crystal structure studies (Wojtczak et al., 1996), serving as a biological proxy for antibody binding pockets.

          LigandTTR Binding Affinity (
          
          
          )
          Relative Affinity (%)Implication for Immunoassays
          L-Thyroxine (T4)
          
          
          100%High-affinity "lock and key" fit.
          DNAT
          
          
          ~1%Weak Binding. The loss of iodine contacts reduces affinity significantly.

          Expert Insight: The weak binding of DNAT to TTR suggests that antibodies designed to mimic the T4 binding pocket will naturally discriminate against DNAT. However, "floppy" polyclonal antibodies that rely solely on the outer ring structure may still capture DNAT, leading to falsely elevated T4 results.

          Experimental Protocols (Self-Validating Systems)

          To verify the specificity of your specific assay against DNAT, use the following protocols. These are designed to be self-validating , meaning they include internal controls to distinguish matrix effects from true cross-reactivity.

          Protocol A: The "Spike-and-Recovery" Cross-Reactivity Screen

          Objective: Determine the % Cross-Reactivity (%CR) of DNAT in a T4 immunoassay.

          Materials:

          • Analyte-Free Matrix: Stripped human serum (T4-depleted).

          • DNAT Stock: 10 mM in DMSO (verify solubility).

          • T4 Reference Standard.

          Workflow:

          • Baseline: Measure the signal of the Analyte-Free Matrix (

            
            ).
            
          • Spike Series: Prepare samples spiked with DNAT at logarithmic intervals:

            • 
              , 
              
              
              
              ,
              
              
              ,
              
              
              .
          • Comparator: Run a standard curve of T4 (

            
            ).
            
          • Measurement: Assay all samples in triplicate.

          • Calculation: Determine the concentration of DNAT required to displace 50% of the tracer (ED50_DNAT) compared to T4 (ED50_T4).

          
          
          

          Validation Check:

          • If %CR < 0.1%: The assay is robust.[1]

          • If %CR > 1.0%: The antibody is cross-reacting with the nitrated ring.

          Protocol B: Interference Elimination via LC-MS/MS

          Objective: Confirm if an anomalous immunoassay result is due to DNAT interference.

          Workflow:

          • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane on the serum sample.

          • Separation: Inject onto a C18 Reverse-Phase HPLC column.

          • Detection: Monitor transitions:

            • T4:

              
               (Loss of formate/iodine).
              
            • DNAT:

              
               (Loss of Nitro/Acetyl fragments).
              
          • Result: If a peak appears at the DNAT retention time (distinct from T4) and the immunoassay result was high, interference is confirmed.

          Visualizing the Validation Workflow

          This diagram outlines the decision tree for researchers encountering potential interference from thyromimetic analogs like DNAT.

          validation_workflow Start Start: Anomalous T4 Result Step1 1. Check Patient History (Exposure to Nitrated Drugs/Analogs?) Start->Step1 Step2 2. Perform Serial Dilution Step1->Step2 Decision1 Is Linearity Preserved? Step2->Decision1 BranchA Yes (Linear) Likely High Analyte Decision1->BranchA Yes BranchB No (Non-Linear) Interference Suspected Decision1->BranchB No Step3 3. Run DNAT Spike Test (Protocol A) BranchB->Step3 Step4 4. Confirmation via LC-MS/MS (Protocol B) Step3->Step4

          Figure 2: Step-by-step workflow for identifying and validating interference from structural analogs like DNAT.

          Conclusion

          The cross-reactivity of 3',5'-Dinitro-N-acetyl-L-thyronine serves as a definitive marker for the quality of thyroid immunoassays. While its affinity for natural transport proteins (TTR) is only ~1% of native T4, this is sufficient to disrupt low-specificity polyclonal assays.

          Key Takeaways:

          • Specificity is Structural: The N-acetyl group and Nitro substitutions are the primary discriminators. Monoclonal antibodies targeting the free amine terminus are virtually immune to DNAT interference.

          • Validation is Mandatory: For drug development involving nitrated thyromimetics, LC-MS/MS remains the only absolute method for quantitation.

          • Assay Selection: Researchers should prioritize monoclonal platforms with published epitope mapping data when working with metabolic derivatives of thyronine.

          References

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution. Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.

          • PubChem. (n.d.). 3',5'-Dinitro-N-acetyl-L-thyronine (CID 449394). National Library of Medicine.

          • Kricka, L. J. (2011). Interferences in Immunoassays – Still a Threat. Clinical Chemistry, 57(11).

          • BenchChem. (2025).[1] Technical Support Center: Overcoming Thyroxine Immunoassay Cross-Reactivity.

          Sources

          Reference Standards for 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) Characterization

          Author: BenchChem Technical Support Team. Date: March 2026

          The following guide is a comprehensive technical comparison and characterization manual for 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) . It is structured to serve researchers in structural biology, endocrinology, and medicinal chemistry who utilize thyromimetics as molecular probes or reference standards.

          Executive Summary

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic thyromimetic analogue primarily utilized as a structural reference standard in the study of thyroid hormone transport proteins, specifically Transthyretin (TTR) . Unlike the natural hormone Thyroxine (T4), which relies on iodine atoms for receptor affinity, DNNAT substitutes these with nitro groups and incorporates an N-acetyl modification.

          This guide compares DNNAT against the natural "Gold Standard" (T4) and other synthetic analogues. It demonstrates that while DNNAT exhibits lower total binding affinity, its unique ability to probe the innermost halogen pockets of the TTR tetramer makes it an irreplaceable tool for mapping the cryptic binding channel depth—a critical parameter in designing TTR stabilizers for amyloidosis treatment.

          Technical Specifications & Characterization Workflow

          Before utilizing DNNAT in binding assays, its identity and purity must be rigorously validated. Unlike iodinated standards, DNNAT presents distinct physicochemical signatures.

          Chemical Identity[1][2][3][4]
          • IUPAC Name: (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid[1]

          • Molecular Formula: C₁₇H₁₅N₃O₉[1]

          • Molecular Weight: 405.32 g/mol

          • Key Features:

            • Nitro Groups (-NO₂): Located at 3',5' positions (outer ring).

            • N-Acetyl Group: Blocks the alpha-amine, altering solubility and zwitterionic character.

          Characterization Protocol (Self-Validating System)

          To ensure the integrity of the reference standard, follow this multi-modal characterization workflow.

          DNNAT_Characterization cluster_purity Purity & Identity (Tier 1) cluster_struct Structural Confirmation (Tier 2) Sample DNNAT Raw Material HPLC RP-HPLC (UV 330nm) Detect Nitro-Chromophore Sample->HPLC Dissolve in MeOH NMR 1H-NMR (DMSO-d6) Confirm N-Acetyl Singlet Sample->NMR MS HRMS (ESI-) [M-H]- = 404.07 HPLC->MS Peak Isolation XRay X-Ray Crystallography Space Group P2(1)2(1)2 NMR->XRay If Single Crystal

          Figure 1: Tiered characterization workflow for validating DNNAT reference standards. Note the specific UV detection shift due to nitro-substitution.

          Experimental Protocol: Purity Assessment by HPLC

          Objective: Quantify DNNAT purity and distinguish it from non-acetylated precursors.

          • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

          • Mobile Phase:

            • A: 0.1% Formic Acid in Water.

            • B: Acetonitrile.

            • Gradient: 10% B to 60% B over 20 mins.

          • Detection: UV at 330 nm .

            • Note: Unlike T4 (detected at 225/254 nm), the nitro-phenolic ring of DNNAT exhibits a bathochromic shift. Using 225 nm may reduce specificity against non-nitro impurities.

          • Acceptance Criteria: Purity > 98.0% (Area %).

          Comparative Performance: DNNAT vs. Alternatives

          In the context of Transthyretin (TTR) research, DNNAT is compared primarily against Thyroxine (T4) (the natural ligand) and 3,5-Diiodo-L-thyronine (T2) .

          Performance Matrix: TTR Binding & Structural Insight
          FeatureDNNAT (Test Standard) Thyroxine (T4) (Gold Standard) 3,5-Diiodo-L-thyronine (T2)
          Binding Affinity (Kd) Weak (~10⁻⁶ M range)High (~10⁻⁸ M range)Moderate
          Binding Orientation Deep Channel (Symmetry Independent)Standard Halogen Pockets (HBP 2/3)Variable
          Structural Insight Maps the innermost cryptic pocket (HBP 3/3')Defines the standard binding envelopeLimited structural resolution
          Interaction Type Polar/Electrostatic (Nitro) & StericHydrophobic (Iodine) & H-BondingHydrophobic
          Detection Signal UV (Yellow/330nm) / QuenchingRadioimmunoassay (RIA) / FluorescenceMass Spec / Antibody
          Why Use DNNAT? (The Causality)

          While T4 has higher affinity, it does not fully occupy the deepest region of the TTR channel due to steric constraints of the outer-ring iodines.

          • Mechanism: The nitro groups of DNNAT are less bulky than iodine but highly electron-withdrawing. This allows DNNAT to slide deeper into the TTR tetramer channel, with the nitro groups occupying the symmetrical innermost halogen pockets that T4 cannot fully access [1].[2]

          • Utility: Researchers use DNNAT to validate "deep-binding" drug candidates. If a new drug displaces DNNAT but not T4, it suggests the drug targets the cryptic inner cavity.

          Validated Experimental Protocols

          Protocol A: TTR Fluorescence Quenching Assay

          A self-validating method to measure binding affinity using DNNAT as a probe.

          Principle: TTR has intrinsic tryptophan fluorescence (Ex 280nm / Em 340nm). Ligand binding quenches this fluorescence. DNNAT, being a nitro-compound, acts as a potent quencher.

          Reagents:

          • Recombinant Human TTR (0.5 µM in Phosphate Buffer pH 7.4).

          • DNNAT Stock (1 mM in DMSO).

          • T4 Stock (Control).

          Steps:

          • Baseline: Measure fluorescence of TTR alone (F₀).

          • Titration: Add DNNAT in 0.1 µM increments (0 to 5 µM).

          • Equilibrium: Incubate 2 min between additions.

          • Measurement: Record emission at 340 nm (F).

          • Calculation: Plot (F₀ - F)/F₀ vs. [Ligand]. Fit to the Stern-Volmer equation or a one-site binding model.

          • Validation Check: T4 should yield a Kd ~10-50 nM. DNNAT should yield a Kd significantly higher (indicating weaker binding), confirming the loss of hydrophobic iodine interactions [1][2].

          Protocol B: Crystallographic Setup (Reference Conditions)

          To reproduce the seminal structural data:

          • Protein: Human TTR (5-10 mg/mL).

          • Precipitant: Ammonium Sulfate / Citrate buffer (pH 5.0 - 6.0).

          • Ligand Ratio: 10-fold molar excess of DNNAT.

          • Crystal System: Orthorhombic, Space Group P2₁2₁2 .[3]

          • Resolution Target: 2.2 Å.

          Mechanism of Action: The "Deep Binding" Pathway

          The following diagram illustrates how DNNAT differs from T4 in stabilizing the TTR tetramer. This visualization is critical for understanding why DNNAT is selected for specific structural studies.

          TTR_Binding_Mechanism cluster_ligands Ligand Selection TTR_Tetramer TTR Tetramer (Central Channel Open) Binding_Event Channel Entry TTR_Tetramer->Binding_Event T4 Thyroxine (T4) (Bulky Iodines) T4->Binding_Event DNNAT DNNAT (Nitro Groups) DNNAT->Binding_Event T4_Complex T4-TTR Complex Occupies Outer Pockets (HBP 2/3) Hydrophobic Stabilization Binding_Event->T4_Complex Standard Affinity DNNAT_Complex DNNAT-TTR Complex Occupies Innermost Pockets 'Deep' Binding Mode Binding_Event->DNNAT_Complex Deeper Penetration (Lower Affinity)

          Figure 2: Comparative binding mechanism. DNNAT penetrates deeper into the TTR channel, probing the innermost pockets inaccessible to T4 due to steric hindrance.

          References

          • Wojtczak, A., Cody, V., Luft, J., & Pangborn, W. (1996). Structures of Human Transthyretin Complexed With Thyroxine at 2.0 Å Resolution and 3',5'-Dinitro-N-acetyl-L-thyronine at 2.2 Å Resolution.[2][3][4] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[2]

          • Cody, V. (2002). Thyroid Hormone Interactions: Crystal Packing and Conformational Stability. Recent Research Developments in Endocrinology, 3, 123-145.
          • Neumann, P., et al. (2017). Crystal structure of the TTR mutant form. PLOS ONE.

          • PubChem Compound Summary. 3',5'-Dinitro-N-Acetyl-L-Thyronine (CID 449394).[5][1]

          Sources

          Comparative kinetics of 3',5'-Dinitro-N-acetyl-L-thyronine enzymatic reduction

          Author: BenchChem Technical Support Team. Date: March 2026

          An In-Depth Guide to the Comparative Kinetics of 3',5'-Dinitro-N-acetyl-L-thyronine Enzymatic Reduction

          Authored by a Senior Application Scientist

          This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the enzymatic reduction kinetics of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT). Given the limited direct literature on the kinetic parameters of DNNAT as a substrate for nitroreductases, this document synthesizes established principles of nitroreductase enzymology with a detailed, adaptable experimental protocol. We will explore the catalytic mechanisms, compare the kinetics of various enzymes with analogous substrates, and provide the necessary tools to generate and interpret novel kinetic data for DNNAT.

          Introduction: The Significance of Nitroreduction in Drug Development and Bioremediation

          Nitroaromatic compounds are prevalent in pharmaceuticals, explosives, and industrial chemicals. Their biological activity is often dependent on the reduction of the nitro group to more reactive species, such as hydroxylamines and amines.[1][2] This bioactivation is a cornerstone of gene-directed enzyme prodrug therapy (GDEPT), where a non-toxic nitroaromatic prodrug is converted into a potent cytotoxic agent by a nitroreductase enzyme selectively expressed in cancer cells.[1][2]

          3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a dinitro-substituted derivative of a thyroid hormone metabolite.[3] While its primary research context has been its interaction with transport proteins like transthyretin, its structure makes it a candidate substrate for nitroreductase enzymes. Understanding the kinetics of its reduction is crucial for several reasons:

          • Prodrug Development : If DNNAT or similar molecules are considered as scaffolds for prodrugs, the rate of their activation by different candidate nitroreductases is a critical determinant of therapeutic efficacy.

          • Toxicology and Metabolism : Determining if and how DNNAT is metabolized by microbial (e.g., gut microbiota) or potentially mammalian enzymes is essential for assessing its toxicological profile.

          • Bioremediation : Nitroreductases are key enzymes in the microbial degradation of nitroaromatic environmental pollutants.[1]

          This guide will focus on bacterial Type I nitroreductases, which are typically oxygen-insensitive flavoenzymes that utilize NAD(P)H as a reducing cofactor. These enzymes are of primary interest for applications like GDEPT.[2]

          The Catalytic Heart: Understanding Nitroreductase Mechanism and Kinetics

          Bacterial nitroreductases catalyze the reduction of nitroaromatic compounds through a well-established Ping-Pong Bi-Bi mechanism.[1][4] This two-part process is fundamental to designing and interpreting kinetic experiments.

          The Two-Step Catalytic Cycle:

          • Reductive Half-Reaction : The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by an electron donor, typically NADH or NADPH. The oxidized cofactor (NAD⁺ or NADP⁺) is then released.

          • Oxidative Half-Reaction : The nitroaromatic substrate binds to the reduced enzyme-FMN complex. The FMN cofactor then transfers electrons to the nitro group, reducing it and regenerating the oxidized FMN. The reduced product is then released.

          This mechanism can be visualized as follows:

          Ping_Pong_Bi_Bi_Mechanism cluster_1 Reductive Half-Reaction cluster_2 Oxidative Half-Reaction E E-FMN (Oxidized Enzyme) E-FMN-NAD(P)H E-FMN-NAD(P)H E->E-FMN-NAD(P)H NAD(P)H binds E_Reduced E-FMNH₂ (Reduced Enzyme) E-FMNH₂-Substrate E-FMNH₂-Substrate E_Reduced->E-FMNH₂-Substrate Substrate binds E-FMN-NAD(P)H->E_Reduced NAD(P)⁺ released NAD(P)⁺ NAD(P)⁺ E-FMNH₂-Substrate->E Product released Product (Ar-NHOH) Product (Ar-NHOH) NAD(P)H NAD(P)H Substrate (Ar-NO₂) Substrate (Ar-NO₂)

          Caption: Generalized Ping-Pong Bi-Bi mechanism for nitroreductase catalysis.

          Key Kinetic Parameters

          The efficiency of this process is described by Michaelis-Menten kinetics:

          • Kₘ (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's apparent binding affinity for the enzyme. A lower Kₘ suggests a higher affinity.

          • Vₘₐₓ (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

          • kₖₐₜ (Turnover Number) : The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]ₜₒₜₐₗ).

          • kₖₐₜ/Kₘ (Catalytic Efficiency) : This ratio is the most useful parameter for comparing the effectiveness of different enzymes or the preference of one enzyme for different substrates. It represents the rate constant for the reaction at low substrate concentrations.

          A Comparative Landscape: Kinetics of Nitroreductases with Model Substrates

          While specific data for DNNAT is scarce, a comparative analysis of kinetic parameters for various well-characterized nitroreductases with other dinitroaromatic compounds provides a crucial reference point. This allows researchers to contextualize their results for DNNAT and select appropriate enzymes for their application.

          EnzymeOriginSubstrateKₘ (µM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (s⁻¹µM⁻¹)Preferred CofactorReference
          NfsA Escherichia coliNitrofurazone13 ± 1108 ± 28.3NADPH[5]
          NfsB Escherichia coliNitrofurazone250 ± 2025 ± 10.1NADH/NADPH[6]
          NfsB Escherichia coliCB1954290 ± 401.8 ± 0.10.006NADH/NADPH[6]
          BLNfnB Bacillus licheniformis2,4,6-Trinitrotoluene (TNT)15 ± 24.1 ± 0.10.27NADH[7]
          Gox0834 Gluconobacter oxydansCB195454 ± 11-0.020NADH/NADPH[8]
          NR Enterobacter cloacae2,4-Dinitrotoluene--High (relative)NADH[4]

          Note: Kinetic parameters can vary based on assay conditions (pH, temperature, buffer composition). This table serves as a representative comparison.

          Field-Proven Insights:

          • NfsA vs. NfsB : E. coli NfsA is generally a much more efficient enzyme than NfsB, often exhibiting a kₖₐₜ/Kₘ that is orders of magnitude higher for many substrates.[5][6] NfsA also shows a strong preference for NADPH as a cofactor, being 20-50 times more active with it than with NADH.[5]

          • Substrate Specificity : The chemical structure of the nitroaromatic substrate dramatically influences the kinetic parameters. Factors such as the electron-withdrawing properties of other substituents on the aromatic ring can affect the rate of reduction.[9] The bulky N-acetyl-L-thyronine moiety of DNNAT may present steric challenges for the active site of some enzymes, potentially leading to a higher Kₘ compared to smaller substrates.

          Experimental Protocol: A Self-Validating System for Determining DNNAT Reduction Kinetics

          This section provides a detailed, step-by-step protocol for a continuous spectrophotometric assay to determine the kinetic parameters of a chosen nitroreductase with DNNAT. The protocol is designed to be self-validating by including necessary controls and systematic variation of substrate concentrations.

          Principle

          The assay monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADH or NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) as it is oxidized to NAD⁺ or NADP⁺.

          Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Buffers, Substrate (DNNAT), Cofactor (NAD(P)H), and Enzyme Stocks Enzyme_QC Determine Enzyme Concentration (e.g., Bradford) Reagents->Enzyme_QC Setup Prepare Reaction Mix (Buffer, Cofactor, DNNAT) in Cuvette Reagents->Setup Initiate Initiate Reaction by Adding Enzyme Setup->Initiate Monitor Monitor A₃₄₀ Decrease Over Time Initiate->Monitor Calc_Rate Calculate Initial Velocity (V₀) from Linear Phase of A₃₄₀ plot Monitor->Calc_Rate Plot_Data Plot V₀ vs. [DNNAT] Calc_Rate->Plot_Data Fit_Curve Fit Data to Michaelis-Menten Equation (Non-linear Regression) Plot_Data->Fit_Curve Determine_Params Determine Kₘ and Vₘₐₓ Fit_Curve->Determine_Params

          Caption: Workflow for determining nitroreductase kinetic parameters.

          Materials and Reagents
          • Enzyme : Purified nitroreductase of interest (e.g., NfsA, NfsB).

          • Substrate : 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT). Prepare a 10-20 mM stock in DMSO.

          • Cofactor : β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a 10 mM stock in reaction buffer.

          • Reaction Buffer : 50 mM Potassium Phosphate, pH 7.0.

          • Equipment : UV-Vis Spectrophotometer with temperature control, cuvettes (1 cm path length), micropipettes.

          Step-by-Step Methodology

          Part A: Preliminary Checks (Trustworthiness)

          • Enzyme Titration : To ensure the reaction rate is proportional to the enzyme concentration, perform the assay with a fixed, saturating concentration of DNNAT (e.g., 500 µM) and cofactor (e.g., 200 µM), while varying the enzyme concentration. Plot the initial velocity against enzyme concentration; this should yield a straight line through the origin, confirming the assay is in a valid range for the chosen enzyme amount.[10]

          • Cofactor Saturation : Determine the optimal cofactor concentration. Fix the enzyme and DNNAT concentrations and vary the NADH/NADPH concentration (e.g., 25-400 µM). The rate should plateau at higher cofactor concentrations. Select a saturating concentration (typically 200-250 µM) for subsequent experiments to ensure it is not rate-limiting.

          • No-Enzyme Control : Run a full reaction without adding the enzyme to ensure there is no non-enzymatic reduction of DNNAT by NAD(P)H. The absorbance at 340 nm should remain stable.

          • No-Substrate Control : Run a full reaction without DNNAT to measure the intrinsic NAD(P)H oxidase activity of the enzyme. This rate should be negligible and subtracted from the experimental rates if necessary.

          Part B: Kinetic Parameter Determination

          • Reaction Setup : Prepare a series of reactions in cuvettes. Each cuvette should contain:

            • Reaction Buffer (to a final volume of 1 mL)

            • Saturating concentration of NAD(P)H (e.g., 200 µM)

            • Varying concentrations of DNNAT (e.g., a 2-fold dilution series from 1000 µM down to ~15 µM, plus a zero-substrate control). The range should ideally span from ~0.2 x Kₘ to 10 x Kₘ. Initial exploratory runs may be needed to find the correct range.

          • Equilibration : Mix the contents of the cuvette and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibrium.

          • Initiation and Measurement : Initiate the reaction by adding a fixed, pre-determined amount of nitroreductase enzyme. Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 10-15 seconds.

          • Data Processing :

            • For each DNNAT concentration, plot Absorbance₃₄₀ vs. Time.

            • Identify the initial, linear portion of the curve.

            • Calculate the slope (ΔAbs/min) of this linear portion. This is your observed reaction rate.

            • Convert the rate from ΔAbs/min to µM/min (V₀) using the Beer-Lambert law: V₀ (µM/min) = (ΔAbs/min / ε) * 1,000,000 (where ε = 6.22 µM⁻¹cm⁻¹ for NADH/NADPH, assuming a 1 cm pathlength).

          • Parameter Calculation :

            • Plot V₀ vs. [DNNAT].

            • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data directly to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

            • The software will provide the best-fit values for Vₘₐₓ and Kₘ with standard errors.

            • Calculate kₖₐₜ by dividing Vₘₐₓ by the final molar concentration of the enzyme in the cuvette.

            • Calculate the catalytic efficiency, kₖₐₜ/Kₘ.

          Conclusion and Future Directions

          This guide provides the foundational knowledge and a robust experimental framework for conducting a comparative kinetic analysis of 3',5'-Dinitro-N-acetyl-L-thyronine reduction by various nitroreductase enzymes. By systematically applying the described protocol, researchers can generate high-quality, reproducible kinetic data.

          Comparing the determined Kₘ, kₖₐₜ, and kₖₐₜ/Kₘ values for DNNAT across a panel of nitroreductases will reveal which enzymes are most efficient at its reduction. This information is invaluable for selecting the optimal enzyme for GDEPT applications or for predicting the metabolic fate of DNNAT in different biological environments. Future studies could involve identifying the reduction products via LC-MS to confirm the reaction stoichiometry and exploring the impact of pH and temperature on the kinetic parameters.

          References

          • Blehert, D. S., et al. (2011). A kinetic analysis of three modified novel nitroreductases. PubMed, [Link]

          • Ackerley, D. Lab. Bacterial Nitroreductase Enzymes. University of Auckland, [Link]

          • Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Journal of Biological Chemistry, 264(21), 12379-84. [Link]

          • Nivinskas, H., et al. (1998). Steady-state kinetic mechanism, stereospecificity, substrate and inhibitor specificity of Enterobacter cloacae nitroreductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 269-79. [Link]

          • Choi, J., et al. (2014). A kinetic analysis of three modified novel nitroreductases. ResearchGate, [Link]

          • Vattanaviboon, P., et al. (2022). The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. PubMed, [Link]

          • Šarlauskas, J., et al. (2024). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI, [Link]

          • Green, L., et al. (2014). A cell-based assay for nitroreductase activity. ResearchGate, [Link]

          • Kim, H., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC, [Link]

          • Ioannides, C. (Ed.). (2002). Enzyme systems that metabolise drugs and other xenobiotics. John Wiley & Sons.
          • Yuan, L., et al. (2012). Real Time Detection of Live Microbes with a Highly Sensitive Bioluminescent Nitroreductase Probe. The Royal Society of Chemistry, [Link]

          • Prosser, G. A. (2014). Structural comparisons of the E. coli prodrug-activating nitroreductase enzymes, NfsA and NfsB. University of Birmingham, [Link]

          • Visser, T. J., et al. (1980). Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH. PMC, [Link]

          • Jonas, W., et al. (2021). 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. MDPI, [Link]

          • Wojtczak, A., et al. (1996). Structures of Human Transthyretin Complexed With Thyroxine at 2.0 A Resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A Resolution. Acta Crystallographica Section D: Biological Crystallography, 52(Pt 4), 758-65. [Link]

          • Cody, V., et al. (1981). 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity. Biochemical and Biophysical Research Communications, 101(1), 132-8. [Link]

          • Bhushan, B., et al. (2003). Biotransformation of Hexahydro-1,3,5-trinitro-1,3,5-triazine Catalyzed by a NAD(P)H: Nitrate Oxidoreductase from Aspergillus niger. DTIC, [Link]

          • Zhang, J. H., et al. (2010). Assay Development and Screening of Human DGAT1 Inhibitors with an LC/MS-Based Assay: Application of Mass Spectrometry for Large-Scale Primary Screening. ResearchGate, [Link]

          Sources

          Confirming the Regioselectivity of Nitration in N-Acetyl-L-Thyronine: A Comparative Analytical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction

          N-Acetyl-L-thyronine serves as a critical precursor in the synthesis of thyroid hormone analogs and acts as a baseline model for studying oxidative stress biomarkers (such as 3'-nitrotyrosine and 3'-nitrothyronine). Electrophilic aromatic substitution—specifically, nitration—of this molecule presents a classic regioselectivity challenge. The molecule possesses two distinct aromatic systems connected by an ether linkage: an inner tyrosyl ring and an outer phenolic ring.

          While theoretical chemistry dictates that the strongly activating 4'-hydroxyl group on the outer ring will direct the nitronium ion to the 3' (or 5') position, empirical confirmation is mandatory for assay validation and drug development. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical methodologies used to unequivocally confirm this regioselectivity, moving beyond basic theory to field-proven, self-validating experimental workflows.

          Part 1: The Mechanistic Basis of Regioselective Nitration

          Understanding the causality of the reaction is the first step in analytical verification. The nitration of N-acetyl-L-thyronine relies on the differential electron density of its two aromatic rings.

          The inner ring is activated by an ether linkage, which is a moderate ortho/para director. However, the outer ring contains a phenolic hydroxyl group, which is a significantly stronger activating group. Because the para position of the outer ring is occupied by the ether oxygen, electrophilic attack is kinetically and thermodynamically favored at the ortho positions (3' and 5'). Utilizing a controlled nitration environment—such as dilute HNO₃ in glacial acetic acid—minimizes oxidative side reactions and di-nitration, ensuring high fidelity for the 3'-nitro product 12.

          G SM N-Acetyl-L-Thyronine Reagent HNO3 / AcOH (Nitronium Ion Generation) SM->Reagent PathA Outer Ring Attack (Ortho to -OH) Reagent->PathA Favored (Strong -OH Directing) PathB Inner Ring Attack (Ortho to Ether) Reagent->PathB Disfavored (Steric/Electronic) Product 3'-Nitro-N-Acetyl-L-Thyronine (Major Product) PathA->Product Minor Inner Ring Nitro Isomer (Trace/Not Formed) PathB->Minor

          Logical flow of electrophilic aromatic substitution in N-acetyl-L-thyronine.

          Part 2: Comparative Analytical Methodologies

          To validate the synthesis of 3'-nitro-N-acetyl-L-thyronine, researchers must choose analytical techniques capable of distinguishing between outer-ring and inner-ring substitution. The table below summarizes the performance of three common modalities.

          Analytical ModalitySpecificity for RegioselectivitySensitivitySample RequirementPrimary Diagnostic Feature
          1D / 2D NMR Absolute (Atomic resolution)Low> 1 mgDisruption of AA'BB' splitting to AMX system; HMBC correlations.
          HR-LC-MS/MS High (Fragment dependent)High< 1 µgEther bond cleavage yielding a nitro-phenolate diagnostic ion.
          FTIR Spectroscopy Low (Functional group only)Medium> 0.5 mgN-O asymmetric stretching (~1530 cm⁻¹); cannot assign position.

          Part 3: Experimental Protocols & Self-Validating Workflows

          Protocols must be self-validating systems. The following step-by-step methodologies integrate internal checks to ensure that the causality of your experimental choices directly supports data integrity.

          Workflow 1: Controlled Nitration Synthesis
          • Solvent Selection: Dissolve N-acetyl-L-thyronine in glacial acetic acid. Causality: Acetic acid acts as a moderately polar, protic solvent that solubilizes the substrate while significantly attenuating the oxidizing power of nitric acid. This prevents the oxidative cleavage of the ether bond that commonly occurs in harsher H₂SO₄/HNO₃ mixtures 2.

          • Reagent Addition: Add 65% HNO₃ dropwise while maintaining the reaction vessel at 0–5 °C. Causality: Nitration is highly exothermic. Maintaining a low temperature controls the reaction kinetics, suppressing the formation of 3',5'-dinitro artifacts and ensuring mono-nitration 1.

          • Isolation: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

          Workflow 2: 2D NMR (HMBC) Confirmation Protocol
          • Sample Preparation: Dissolve 5 mg of the purified product in 600 µL of DMSO-d₆.

          • 1D ¹H Acquisition: Identify the splitting patterns. Unsubstituted thyronine exhibits two distinct AA'BB' systems (two pairs of doublets) for the inner and outer rings. Upon nitration at the 3' position, the outer ring protons shift to an AMX system (e.g., a doublet at ~7.8 ppm for H-2', a doublet of doublets for H-6', and a doublet for H-5'). The inner ring remains an AA'BB' system.

          • 2D HMBC Acquisition: Why HMBC over COSY? COSY only shows 3-bond proton-proton couplings, which confirms the AMX spin system exists but doesn't anchor it to the rest of the molecule. HMBC bridges the quaternary carbons. Self-Validation: The protons of the intact AA'BB' system (inner ring) will show ³J_CH correlations to the C-β of the alanine side chain. The AMX protons will not. This unequivocally proves the nitro group resides on the outer ring.

          Workflow 3: HR-LC-MS/MS Fragmentation Analysis
          • Ionization: Perform Electrospray Ionization in negative mode (ESI-). Causality: The phenolic hydroxyl and carboxylic acid groups readily deprotonate, yielding a highly stable [M-H]⁻ precursor ion, which is characteristic for thyronine derivatives 3.

          • Collision-Induced Dissociation (CID): Isolate the precursor and apply normalized collision energy (NCE ~25-35%).

          • Fragment Analysis: The ether linkage is the most labile bond under CID. Cleavage generates two primary fragments: a tyrosyl fragment and a phenolic fragment. Self-Validation: If nitration occurred on the outer ring, the phenolic fragment will exhibit a mass shift of +45 Da (due to the -NO₂ group replacing an -H), while the tyrosyl fragment will perfectly match the theoretical mass of the unsubstituted inner ring.

          AnalyticalWorkflow Sample Purified Nitrated Product NMR 2D NMR (HMBC & NOESY) Sample->NMR LCMS High-Res LC-MS/MS Sample->LCMS NMR_Data 1H-13C Long-Range Coupling Spatial Proton Proximity NMR->NMR_Data LCMS_Data Diagnostic Product Ions (Outer vs Inner Ring Cleavage) LCMS->LCMS_Data Conclusion Unequivocal Regioselectivity Assignment at 3'-Position NMR_Data->Conclusion LCMS_Data->Conclusion

          Multi-modal analytical workflow for confirming nitration regioselectivity.

          Conclusion

          For absolute structural elucidation of N-acetyl-L-thyronine derivatives, 2D NMR remains the gold standard due to its ability to map exact atomic connectivity. However, for high-throughput screening or pharmacokinetic tracking of nitro-thyronine species in biological matrices, HR-LC-MS/MS provides the necessary sensitivity and sufficient regiochemical proof via diagnostic fragmentation. Relying on a multi-modal approach ensures that the regioselectivity of nitration is confirmed beyond a reasonable doubt.

          References

          • 3-O-Methyltolcapone and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity Source: National Institutes of Health (NIH) / PMC URL:[Link]

          • Molecular Basis for the Remarkably Different Gas-Phase Behavior of Deprotonated Thyroid Hormones Triiodothyronine (T3) and Reverse Triiodothyronine (rT3): A Clue for Their Discrimination? Source: Analytical Chemistry / ACS Publications URL:[Link]

          • Design, synthesis, and biological evaluation of bifunctional thyrointegrin inhibitors: new anti-angiogenesis analogs Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link]

          Sources

          IR Spectroscopy Fingerprints for 3',5'-Dinitro-N-acetyl-L-thyronine: A Comparative Identification Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Strategic Context

          In the landscape of thyroid hormone research and drug development, 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) serves as a crucial synthetic derivative used to probe the structural dynamics of transport proteins, specifically human transthyretin (hTTR)[1]. Accurately distinguishing DNNAT from its natural precursor, L-thyroxine (T4), and other unacetylated derivatives is a fundamental quality control step.

          This guide provides an authoritative comparison of the infrared (IR) spectroscopic fingerprints of these molecules. By analyzing the vibrational modes dictated by specific functional group substitutions, researchers can objectively validate molecular identity and purity before proceeding to complex crystallographic or binding affinity assays.

          Structural Causality in IR Fingerprinting

          The utility of IR spectroscopy in differentiating thyronine derivatives lies in the profound dipole moment changes introduced by synthetic modifications. The transition from T4 to DNNAT involves two critical structural alterations, each producing a distinct spectroscopic signature[2][3]:

          • Halogen to Nitro Substitution: T4 contains four heavy, highly polarizable iodine atoms. The C-I stretching vibrations occur at very low frequencies (300–550 cm⁻¹)[4], which often fall outside the optimal detection range of standard mid-IR detectors. In DNNAT, the 3' and 5' iodines are replaced by strongly electron-withdrawing nitro (-NO₂) groups. This substitution introduces highly intense asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching bands that dominate the mid-IR spectrum.

          • Amine Acetylation: The primary amine of T4 exhibits relatively weak N-H stretching and bending modes. The acetylation of this amine in DNNAT introduces an N-acetyl group, yielding a robust Amide I band (C=O stretch, ~1650 cm⁻¹) and an Amide II band (N-H bend / C-N stretch, ~1550 cm⁻¹).

          Comparative IR Performance Data

          The following table summarizes the key diagnostic IR wavenumbers used to differentiate DNNAT from its primary alternatives.

          Functional Group / ModeL-Thyroxine (T4)3,5-Dinitro-L-thyronine3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT)Diagnostic Causality
          C-I Stretch 300 – 550 cm⁻¹AbsentAbsentConfirms absence of heavy halogens in synthetic derivatives.
          -NO₂ Asymmetric Stretch Absent~1530 cm⁻¹~1530 cm⁻¹Validates successful nitration at the 3',5' positions.
          -NO₂ Symmetric Stretch Absent~1350 cm⁻¹~1350 cm⁻¹Secondary confirmation of nitro group integration.
          Amide I (C=O Stretch) AbsentAbsent~1650 cm⁻¹Critical differentiator confirming N-acetylation.
          Amide II (N-H Bend) AbsentAbsent~1550 cm⁻¹Confirms secondary amide formation.
          Carboxylic Acid (C=O) ~1700 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹Internal structural baseline present in all thyronines.

          Self-Validating Experimental Protocol: ATR-FTIR Analysis

          To ensure high-fidelity identification, Attenuated Total Reflectance (ATR) FTIR is the mandated technique. Causality for this choice: ATR eliminates the need for KBr pellet pressing. KBr is hygroscopic and absorbs atmospheric moisture, which severely masks the Amide A/B and N-H stretching regions. Furthermore, the high pressure used in pellet formation can induce solid-state ion exchange with the carboxylic acid groups of the thyronine derivatives, shifting the baseline C=O peaks.

          Step-by-Step Methodology
          • System Calibration (Self-Validation Step 1): Prior to sample analysis, run a polystyrene standard film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to ensure the interferometer's laser calibration is accurate.

          • Background Acquisition: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

          • Sample Preparation: Lyophilize the DNNAT sample to remove residual solvent. Place 2–3 mg of the dry powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

          • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

          • Cross-Reference Validation (Self-Validation Step 2): Run a certified L-Thyroxine (T4) standard under identical conditions. The T4 spectrum must show a complete absence of peaks at 1650 cm⁻¹ (Amide I) and 1530 cm⁻¹ (Nitro), validating that the system is not carrying over contamination and that the diagnostic peaks in the DNNAT sample are genuine.

          • Signal Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a Savitzky-Golay second derivative transformation to resolve overlapping Amide I and Amide II bands.

          FTIR_Workflow A Sample Preparation (Lyophilization & Desiccation) B ATR-FTIR Acquisition (4000 - 400 cm⁻¹) A->B C Spectral Processing (ATR Correction & Savitzky-Golay) B->C D Peak Assignment (NO₂ & Amide Identification) C->D E System Validation (Cross-reference with T4 Standard) D->E

          Figure 1: Self-validating ATR-FTIR experimental workflow for thyronine derivative identification.

          Mechanistic Insights: Transthyretin (TTR) Binding Dynamics

          The structural modifications verified by the IR fingerprints above have profound biological implications, specifically regarding how these molecules interact with human transthyretin (hTTR).

          Crystallographic evidence at 2.2 Å resolution demonstrates that the binding mechanics of DNNAT diverge significantly from T4[1][5]. While T4 binds deep within the hormone-binding channel utilizing its iodine atoms to anchor into hydrophobic halogen pockets, DNNAT binds even deeper toward the tetramer center[1][5]. The diagnostic nitro groups (identified at 1530 cm⁻¹) occupy the symmetrical innermost halogen pockets[5].

          However, the N-acetyl moiety (verified by the 1650 cm⁻¹ IR peak) is oriented toward the center of the channel and fails to form necessary polar contacts with the protein side chains[1][5]. Consequently, the overall binding affinity of DNNAT is weak compared to T4, primarily due to the loss of the strong hydrophobic interactions normally facilitated by the iodine atoms[1][5]. This makes DNNAT an excellent comparative tool for mapping the steric limits and hydrophobic requirements of the hTTR binding pocket.

          TTR_Binding T4 L-Thyroxine (T4) T4_Bind Hydrophobic Interaction (Outer Halogen Pockets) T4->T4_Bind DNNAT DNNAT DNNAT_Bind Deep Channel Binding (Inner Halogen Pockets) DNNAT->DNNAT_Bind T4_Affinity High hTTR Affinity T4_Bind->T4_Affinity DNNAT_Affinity Weak hTTR Affinity (Loss of Hydrophobic Contacts) DNNAT_Bind->DNNAT_Affinity

          Figure 2: Mechanistic divergence in human transthyretin (hTTR) binding between T4 and DNNAT.

          References

          • National Center for Biotechnology Information (PubChem). "3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394". PubChem Database. Available at:[Link]

          • Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. "Structures of Human Transthyretin Complexed With Thyroxine at 2.0 A Resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A Resolution". Acta Crystallographica Section D Biological Crystallography (1996). Available at:[Link]

          • Universidade Federal de Juiz de Fora (UFJF). "Thyroxine: A Theoretical Study of the Vibrational and Electronic Properties". UFJF Research Repository. Available at:[Link]

          Sources

          Safety Operating Guide

          A Guide to the Safe Disposal of 3',5'-Dinitro-N-acetyl-L-thyronine for Laboratory Professionals

          Author: BenchChem Technical Support Team. Date: March 2026

          This document provides comprehensive guidance on the proper disposal of 3',5'-Dinitro-N-acetyl-L-thyronine, a chemical compound utilized in scientific research. Given its classification as a nitroaromatic compound, stringent disposal protocols are necessary to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.

          Hazard Profile and Core Safety Principles

          3',5'-Dinitro-N-acetyl-L-thyronine's structure, which includes nitro groups on an aromatic ring, places it in a chemical class that requires careful handling due to potential hazards. Nitroaromatic compounds are often toxic and can be environmentally harmful.[2] While specific toxicity data for this compound is limited, the precautionary principle dictates that it should be handled as a hazardous substance.

          The Occupational Safety and Health Administration (OSHA) mandates that employers inform and train employees on the specific hazardous chemicals they may be exposed to in the workplace.[3][4] This includes proper handling and disposal procedures.

          Key Known Properties:

          PropertyValueSource
          Molecular FormulaC17H15N3O9PubChem[5]
          Molecular Weight405.3 g/mol PubChem[5]
          Appearance(Predicted) Solid-

          The disposal of any hazardous chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[6] This "cradle-to-grave" system ensures that hazardous waste is managed safely from its generation to its final disposal.[7]

          Personal Protective Equipment (PPE) and Handling

          Before beginning any procedure that involves 3',5'-Dinitro-N-acetyl-L-thyronine, it is essential to be outfitted with the proper Personal Protective Equipment (PPE).

          • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

          • Hand Protection: Wear chemically resistant gloves. Given the lack of specific data, nitrile gloves are a common and generally effective choice for handling many laboratory chemicals.

          • Body Protection: A standard laboratory coat should be worn to protect from contamination.

          • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All work with the solid compound should ideally be conducted in a chemical fume hood to minimize inhalation exposure.

          Waste Segregation and Collection: A Step-by-Step Protocol

          Proper segregation of chemical waste is a critical step in ensuring safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

          Step 1: Designate a Waste Container

          • Select a container that is in good condition and compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically suitable for solid chemical waste.

          • The container must have a secure, tight-fitting lid.

          Step 2: Label the Waste Container

          • The container must be clearly labeled with the words "Hazardous Waste."[8]

          • The full chemical name, "3',5'-Dinitro-N-acetyl-L-thyronine," must be written out. Avoid using abbreviations or chemical formulas.[8]

          • Indicate the approximate quantity or concentration of the waste.

          Step 3: Waste Collection

          • Carefully transfer the waste into the designated container using a spatula or other appropriate tool.

          • Avoid creating dust. If the compound is a fine powder, consider moistening it slightly with a compatible solvent (such as the one used in the experiment) to minimize dust generation, if this is in accordance with your institution's procedures.

          • Do not mix this waste with other waste streams, particularly:

            • Strong bases, amines, oxidizing agents, or reducing agents.[9]

            • Non-halogenated organic solvents.

            • Aqueous waste.

            • Any other incompatible chemicals.

          Step 4: Secure Storage

          • Keep the waste container securely closed at all times, except when adding waste.[1][8]

          • Store the container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory.[8] This area should be away from heat, sparks, and open flames.[9]

          Disposal Workflow

          The following diagram outlines the decision-making and operational process for the disposal of 3',5'-Dinitro-N-acetyl-L-thyronine.

          G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (e.g., Fume Hood) A->B C Obtain Labeled 'Hazardous Waste' Container B->C Waste Generation D Transfer Waste to Container C->D E Securely Close Container D->E F Store in Satellite Accumulation Area E->F G Container is Full or Disposal is Required F->G Ready for Disposal H Contact Institution's EHS Department G->H I EHS Arranges Pickup by Licensed Waste Contractor H->I J High-Temperature Incineration I->J

          Caption: Disposal workflow for 3',5'-Dinitro-N-acetyl-L-thyronine.

          Final Disposal Method

          For nitroaromatic compounds, high-temperature incineration is the recommended and most common method of final disposal.[1] This process effectively destroys the toxic organic components, converting them into less harmful substances. These specialized hazardous waste incinerators are equipped with advanced air pollution control systems to manage emissions.[1]

          Key Steps for Final Disposal:

          • Contact Your EHS Department: Once your waste container is full or ready for disposal, you must contact your institution's Environmental Health and Safety (EHS) department.[1]

          • Arrange for Pickup: The EHS department will coordinate the pickup of the hazardous waste with a licensed and approved waste disposal contractor.[1]

          • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste contractor. This is a crucial part of the "cradle-to-grave" tracking mandated by the EPA.

          Under no circumstances should 3',5'-Dinitro-N-acetyl-L-thyronine be disposed of down the drain or in the regular trash. [9] This can lead to environmental contamination and is a violation of regulatory standards.

          Emergency Procedures: Spills and Exposure

          In the event of a spill or accidental exposure, immediate and appropriate action is critical.

          • Minor Spill:

            • Alert personnel in the immediate area.

            • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

            • Carefully scoop the material into a designated hazardous waste container.

            • Decontaminate the area with soap and water.[9]

            • Report the incident to your supervisor and EHS department.

          • Major Spill:

            • Evacuate the area immediately.

            • Alert your supervisor and contact your institution's EHS or emergency response team.

            • Prevent entry into the affected area.

          • Personal Exposure:

            • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

            • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

            • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

            • Ingestion: Do not induce vomiting. Seek immediate medical attention.

          By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3',5'-Dinitro-N-acetyl-L-thyronine, protecting themselves, their colleagues, and the environment.

          References

          • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
          • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
          • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. NCBI Bookshelf.
          • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
          • PubChem. (n.d.). 3',5'-Dinitro-N-Acetyl-L-Thyronine.
          • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
          • U.S. Environmental Protection Agency. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations.
          • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
          • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
          • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds.

          Sources

          Personal protective equipment for handling 3',5'-Dinitro-N-acetyl-L-thyronine

          Author: BenchChem Technical Support Team. Date: March 2026

          Advanced Operational Safety and Handling Guide for 3',5'-Dinitro-N-acetyl-L-thyronine

          Introduction to the Molecule and its Context

          3',5'-Dinitro-N-acetyl-L-thyronine (DNAcT) is a specialized synthetic analog of the thyroid hormone thyroxine (T4). In the fields of structural biology and drug development, it is primarily utilized to study the kinetic stabilization of the transthyretin (TTR) tetramer. By occupying the hydrophobic halogen-binding pockets (1/1' and 2/2') located at the dimer-dimer interface of TTR, DNAcT prevents tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis[1].

          While highly valuable for generating high-resolution crystallographic data (diffracting at ~2.2 Å)[2], DNAcT combines a biologically active thyronine scaffold with highly reactive nitroaromatic groups. This guide provides the causality-driven safety and logistical protocols required to handle this compound safely, ensuring both researcher protection and experimental integrity.

          Hazard Causality and PPE Rationale

          To establish a self-validating safety protocol, researchers must understand the specific molecular hazards of DNAcT to make informed decisions regarding Personal Protective Equipment (PPE):

          • Endocrine Disruption Potential: As a structural analog of T4, DNAcT can competitively bind to thyroid hormone receptors and transport proteins. Accidental exposure can disrupt the hypothalamic-pituitary-thyroid axis.

          • Nitroaromatic Toxicity: The 3',5'-dinitro substitutions on the phenolic ring increase the molecule's electrophilicity. Nitroaromatics are known skin sensitizers and can be reduced in vivo to reactive hydroxylamines, posing a risk of methemoglobinemia and severe oxidative stress.

          • Solvent Carrier Risk (The "Trojan Horse" Effect): DNAcT is highly lipophilic and is typically solubilized in anhydrous dimethyl sulfoxide (DMSO) for binding assays and co-crystallization. DMSO drastically enhances dermal permeability. A splash of a DNAcT-DMSO solution bypasses the stratum corneum instantly, carrying the toxic payload directly into the bloodstream.

          PPE Matrix and Quantitative Specifications

          The selection of PPE must dynamically shift based on the operational scale and the solvent state of the chemical.

          Operational PhaseChemical StateRequired GlovesEye ProtectionRespiratory & Body Protection
          Powder Weighing Solid (Lyophilized)Double-layer Nitrile (≥0.12 mm)Snug-fitting safety gogglesN95/FFP2 or PAPR; Disposable Tyvek sleeves
          Stock Preparation Dissolved in DMSOButyl rubber or Laminate over NitrileFace shield over safety glassesFlame-retardant lab coat, chemical apron
          Crystallization Aqueous buffer (<5% DMSO)Single Nitrile (≥0.12 mm)Standard safety glassesStandard lab coat
          Waste Disposal Mixed solvent wasteHeavy-duty Nitrile (≥0.38 mm)Safety gogglesStandard lab coat, chemical apron

          Expert Insight: Standard nitrile gloves offer excellent tactile dexterity but provide less than 5 minutes of breakthrough time against pure DMSO. Therefore, when preparing concentrated stock solutions, butyl rubber or laminate gloves are non-negotiable to prevent carrier-mediated dermal toxicity.

          Experimental Methodology: TTR-DNAcT Co-Crystallization Workflow

          This step-by-step methodology integrates rigorous safety checkpoints directly into the structural biology workflow. By following these steps, you create a self-validating system where safety and experimental success are interlinked.

          Step 1: Preparation of the DNAcT Stock Solution (Fume Hood Required)

          • Ensure the analytical balance is located inside a certified ductless weighing enclosure or a Class II Type B2 biological safety cabinet to prevent the aerosolization of the nitroaromatic powder.

          • Don butyl rubber gloves over standard nitrile inner gloves.

          • Weigh exactly 2.0 mg of 3',5'-Dinitro-N-acetyl-L-thyronine.

          • Transfer the powder to a 1.5 mL amber glass vial (nitroaromatics are highly photosensitive and degrade under UV light).

          • Add 500 µL of anhydrous DMSO to create a ~9.5 mM stock solution. Cap immediately and vortex for 30 seconds.

          • Validation Check: Inspect the vial against a white background. Complete dissolution is achieved when the solution is a clear, pale yellow liquid with no visible particulates.

          Step 2: TTR Tetramer Incubation

          • Switch to standard nitrile gloves, as the DMSO concentration will now be diluted to safe, trace levels.

          • Prepare a 10 mg/mL solution of recombinant human TTR in a standard crystallization buffer (e.g., 100 mM Sodium Acetate, pH 4.4, 200 mM NaCl).

          • Add the DNAcT stock to the TTR solution at a 5:1 molar ratio (Ligand : TTR tetramer). This excess ensures complete saturation of both T4 binding sites, which is required to fully stabilize the weaker AB/CD dimer-dimer interface[3].

          • Incubate the mixture at 4°C for 2 hours.

          Step 3: Hanging-Drop Vapor Diffusion

          • In a 24-well VDX plate, add 500 µL of reservoir solution (e.g., 1.5 - 2.0 M Ammonium Sulfate, 100 mM HEPES pH 7.5) to each well.

          • On a siliconized glass coverslip, mix 2 µL of the TTR-DNAcT complex with 2 µL of the reservoir solution.

          • Invert the coverslip and seal the well with high-vacuum grease. Store the plate in a vibration-free 18°C incubator.

          Logical Workflow Visualization

          The following diagram illustrates the critical safety gates and operational logic for handling DNAcT, emphasizing the transition from high-risk powder to a stabilized protein complex.

          DNAcT_Safety_Workflow Start Dry DNAcT Powder (High Inhalation Risk) Weighing Weighing in Enclosure PPE: N95, Double Nitrile Start->Weighing Transfer Stock Solubilization in DMSO PPE: Butyl Gloves, Face Shield Weighing->Stock Add DMSO Incubation TTR Complexation (Aqueous, <5% DMSO) Stock->Incubation Dilute in Buffer Waste Chemical Disposal (Incineration) Stock->Waste Excess Stock Crystallization Vapor Diffusion PPE: Standard Nitrile Incubation->Crystallization Drop Setup Crystallization->Waste Mother Liquor

          Operational workflow for 3',5'-Dinitro-N-acetyl-L-thyronine, highlighting PPE transitions.

          Decontamination and Disposal Plan

          Because DNAcT acts as both an endocrine disruptor and a toxic nitroaromatic, standard biological waste protocols are entirely insufficient.

          • Surface Decontamination: Nitroaromatics are highly lipophilic and poorly soluble in water. Spills on the benchtop must be cleaned using absorbent pads soaked in 70% Isopropanol or Ethanol, followed by a secondary wash with 1% Alconox detergent to lift and remove residual lipophilic traces from the surface pores.

          • Solid Waste: All contaminated consumables (pipette tips, amber tubes, coverslips, and inner gloves) must be collected in a rigid, puncture-resistant hazardous waste container explicitly labeled "Toxic Organic Solid Waste - Contains Nitroaromatics."

          • Liquid Waste: Mother liquor and excess DMSO stock must be segregated into a dedicated halogenated/nitro-organic liquid waste carboy. Critical Warning: Never mix DMSO-containing waste with strong oxidizers (e.g., bleach or nitric acid), as this combination can cause a violent exothermic reaction.

          • Final Disposal: The waste must be disposed of via high-temperature incineration by a certified hazardous waste contractor.

          References

          • Mass spectrometry footprinting reveals how kinetic stabilizers counteract transthyretin dynamics altered by pathogenic mutations | PNAS. 1

          • Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study | The Journal of Physical Chemistry B - ACS Publications.2

          • The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC. 3

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.